Geranyl phenylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,8,10-12H,7,9,13-14H2,1-3H3/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAIJXIHZDZMSK-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)CC1=CC=CC=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)CC1=CC=CC=C1)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051513 | |
| Record name | (1E)-2,6-Dimethylhepta-1,5-dien-1-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; soft sweet honey-like herbaceous odour with floral undertones | |
| Record name | Geranyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/953/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, 1 mL in 4 mL 90% ethanol (in ethanol) | |
| Record name | Geranyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/953/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.971-0.978 | |
| Record name | Geranyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/953/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
102-22-7 | |
| Record name | Geranyl phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl phenylacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl phenylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1E)-2,6-Dimethylhepta-1,5-dien-1-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A4GG7D57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Geranyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl phenylacetate is an organic ester known for its characteristic floral and fruity aroma, reminiscent of honey and rose.[1] This compound is a valuable ingredient in the fragrance and flavor industries and is also being investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for a scientific audience.
Chemical Structure and Identification
This compound is the ester formed from the reaction of geraniol, a monoterpenoid alcohol, and phenylacetic acid.[1] The molecule consists of a ten-carbon acyclic monoterpene backbone (the geranyl group) attached to a phenylacetyl moiety.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl 2-phenylacetate |
| Synonyms | Geranyl alpha-toluate, Phenylacetic acid, geranyl ester |
| CAS Number | 102-22-7 |
| Molecular Formula | C₁₈H₂₄O₂ |
| Molecular Weight | 272.38 g/mol [2] |
| InChI | InChI=1S/C18H24O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,8,10-12H,7,9,13-14H2,1-3H3/b16-12+[2] |
| InChIKey | UXAIJXIHZDZMSK-FOWTUZBSSA-N[2] |
| SMILES | CC(=CCCC(=CCCOC(=O)Cc1ccccc1)C)C |
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic sweet, floral odor.[3] It is soluble in alcohol and other organic solvents but has very low solubility in water.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | ~278 °C at 760 mmHg[3] |
| Density | ~0.972 g/mL at 25 °C[3] |
| Refractive Index (n²⁰/D) | ~1.509 |
| Flash Point | >100 °C (>212 °F) |
| logP (o/w) | ~5.915 (estimated)[3] |
| Water Solubility | ~0.09284 mg/L at 25 °C (estimated)[3] |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are the Fischer esterification of geraniol with phenylacetic acid and the reaction of geraniol with phenylacetyl chloride.
Protocol 1: Fischer Esterification
This method involves the acid-catalyzed reaction between geraniol and phenylacetic acid.[4][5]
-
Materials:
-
Geraniol
-
Phenylacetic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of geraniol and phenylacetic acid in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]
-
Protocol 2: Synthesis via Phenylacetyl Chloride
This method is generally faster and proceeds under milder conditions but requires the use of the more reactive phenylacetyl chloride.[7]
-
Materials:
-
Geraniol
-
Phenylacetyl chloride
-
Pyridine or another suitable base
-
Diethyl ether or another suitable aprotic solvent
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve geraniol and a slight molar excess of pyridine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of phenylacetyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[6]
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of geranyl acetate, a closely related compound, shows characteristic signals for the methyl groups, methylene groups, and vinylic protons of the geranyl moiety, as well as the acetyl group protons.[8] For this compound, one would expect similar signals for the geranyl group, along with signals for the methylene and aromatic protons of the phenylacetyl group.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum of phenyl acetate shows signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon.[9] For this compound, one would expect signals corresponding to all 18 carbon atoms, including those of the geranyl and phenylacetyl groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[10]
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of this relatively non-polar compound.
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Oven Program: A temperature gradient program is used to ensure good separation. A typical program might start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C).[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in full scan mode to obtain the mass spectrum of the eluting compound. The mass spectrum of this compound will show a molecular ion peak (m/z 272) and characteristic fragmentation patterns.[2]
Biological Activity and Signaling Pathways
This compound and related terpenoids have been reported to possess various biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial mechanism of action for terpenes like this compound is often attributed to their ability to partition into and disrupt the bacterial cell membrane due to their lipophilic nature.[12] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed antimicrobial mechanism of action for this compound.
Anti-inflammatory Activity
Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[13][14][15] While the specific mechanism for this compound is still under investigation, it is plausible that it could inhibit the activation of NF-κB, a central regulator of inflammatory gene expression.
Caption: Plausible anti-inflammatory signaling pathway inhibited by this compound.
Conclusion
This compound is a well-characterized ester with significant applications in the fragrance and flavor industries. Its synthesis is achievable through standard esterification protocols, and its purity can be readily assessed using modern analytical techniques. The emerging evidence of its biological activities, particularly its antimicrobial and potential anti-inflammatory properties, makes it a compound of interest for further research and development in the pharmaceutical and cosmetic sectors. This guide provides a foundational technical overview to support such endeavors.
References
- 1. CAS 102-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [webbook.nist.gov]
- 3. geranyl phenyl acetate, 102-22-7 [thegoodscentscompany.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of Phenylacetyl chloride [benchchem.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035157) [hmdb.ca]
- 9. PHENYL ACETATE(122-79-2) 13C NMR spectrum [chemicalbook.com]
- 10. leeder-analytical.com [leeder-analytical.com]
- 11. tips.sums.ac.ir [tips.sums.ac.ir]
- 12. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Geranyl Phenylacetate (CAS 102-22-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl phenylacetate (CAS No. 102-22-7) is an ester with a characteristic floral and fruity aroma, lending to its primary application in the fragrance and flavor industries. Beyond its sensory properties, emerging research suggests potential biological activities, including antimicrobial and anti-inflammatory effects, making it a compound of interest for further scientific investigation and potential therapeutic development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its known and putative biological activities.
Chemical and Physical Properties
This compound is the ester formed from the reaction of geraniol and phenylacetic acid.[1] It is a clear, pale yellow to yellow liquid with a mild, sweet, honey-rose odor.[2] Key quantitative data for this compound are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 102-22-7 | [2] |
| Molecular Formula | C₁₈H₂₄O₂ | [2] |
| Molecular Weight | 272.38 g/mol | [2] |
| Appearance | Clear, pale yellow to yellow liquid | [2] |
| Boiling Point | 277 - 279 °C | [2] |
| Refractive Index (n20/D) | 1.507 - 1.511 | [2] |
| Purity (Assay) | 98 - 100% (sum of peaks) | [2] |
| FEMA Number | 2516 | [2] |
Experimental Protocols
Synthesis
This compound can be synthesized through several methods, primarily involving the esterification of geraniol. Two common approaches are direct esterification with phenylacetyl chloride and lipase-catalyzed transesterification.
2.1.1. Direct Esterification using Phenylacetyl Chloride
This method involves the reaction of geraniol with phenylacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Materials:
-
Geraniol (1.0 eq)
-
Phenylacetyl chloride (1.1 eq)
-
Pyridine (or another suitable base, 1.2 eq)
-
Anhydrous diethyl ether (or dichloromethane) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve geraniol and pyridine in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phenylacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
2.1.2. Lipase-Catalyzed Transesterification
Enzymatic synthesis offers a "greener" alternative, often with higher selectivity and milder reaction conditions. This protocol utilizes a lipase to catalyze the transesterification of geraniol with an acyl donor like a phenylacetate ester.
-
Materials:
-
Geraniol (1.0 eq)
-
Ethyl phenylacetate (or another suitable phenylacetate ester, as acyl donor)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Molecular sieves (to remove water byproduct)
-
Anhydrous solvent (e.g., hexane or toluene)
-
-
Procedure:
-
In a flask, combine geraniol, ethyl phenylacetate, and the immobilized lipase in the chosen anhydrous solvent.
-
Add activated molecular sieves to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation for 24-72 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) analysis of aliquots.
-
Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized lipase and molecular sieves.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification
The crude this compound from synthesis can be purified using silica gel column chromatography.
-
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
TLC plates (silica gel)
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.
-
Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate (e.g., a gradient of 0% to 10% ethyl acetate in hexane).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques.
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample in a suitable solvent such as hexane or ethyl acetate.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Expected Result: The mass spectrum of this compound will show characteristic fragmentation patterns, including a molecular ion peak (M⁺) at m/z 272.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃).
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would be observed for the protons of the geranyl and phenylacetyl moieties.
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts for the 18 carbon atoms of the molecule.
2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample can be placed between two NaCl or KBr plates.
-
Expected Absorptions: Characteristic peaks for the C=O stretch of the ester (around 1735 cm⁻¹), C-O stretch (around 1160 cm⁻¹), and aromatic C-H and C=C stretches.
Biological Activities and Potential Mechanisms of Action
While primarily used for its aroma, this compound and its constituent parts, geraniol and phenylacetic acid, have been investigated for various biological activities.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties.[1] The lipophilic nature of the molecule likely allows it to interact with and disrupt the cell membranes of microorganisms.
3.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in medium without the compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions for the test microorganism.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is an area of growing interest. While direct studies on the compound are limited, its precursor, geraniol, has been shown to possess anti-inflammatory properties. Phenylacetic acid derivatives have also been investigated for their effects on cell cycle and inflammation-related pathways.
3.2.1. Putative Mechanism of Action
Based on the known activities of geraniol and phenylacetate derivatives, a hypothetical anti-inflammatory mechanism for this compound can be proposed. Geraniol has been shown to inhibit pro-inflammatory signaling pathways such as the NF-κB pathway. Phenylacetate can induce cell cycle arrest. Therefore, it is plausible that this compound may exert anti-inflammatory effects by modulating these pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Safety and Toxicology
This compound is generally regarded as safe (GRAS) for its use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[3] Toxicological data from animal studies are summarized in Table 2.
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | > 5000 mg/kg | [4] |
| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [4] |
While generally considered safe for its intended use in fragrances and flavors, comprehensive toxicological studies, particularly regarding its potential therapeutic applications at higher concentrations, are limited.
Conclusion
This compound is a well-characterized fragrance and flavor compound with emerging potential for broader biological applications. This guide has provided a technical overview of its properties and detailed protocols for its synthesis and analysis, which can serve as a foundation for further research. Future studies are warranted to fully elucidate its mechanisms of action, particularly its anti-inflammatory and antimicrobial effects, and to further assess its toxicological profile for potential development in pharmaceutical or cosmeceutical applications.
References
- 1. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
- 2. geranyl phenyl acetate, 102-22-7 [thegoodscentscompany.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Lipase-catalyzed synthesis of geranyl acetate in n-hexane with membrane-mediated water removal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Nature of Geranyl Phenylacetate: A Technical Guide to Its Precursors from Natural Plant Sources
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of Geranyl Phenylacetate, focusing on the natural plant-based origins of its essential precursors, geraniol and phenylacetic acid.
Contrary to inquiries regarding its direct natural sources, evidence strongly indicates that this compound is a synthetic compound, not known to occur naturally in the plant kingdom. This guide, therefore, pivots to a detailed exploration of its synthesis, with a core focus on the abundant natural plant sources of its constituent molecules: geraniol and phenylacetic acid. This whitepaper provides an in-depth analysis of the extraction, purification, and quantification of these precursors, alongside the methodology for the synthesis of this compound, offering valuable insights for professionals in chemical synthesis and drug development.
This compound is an ester recognized for its pleasant, soft, honey-sweet rose aroma, making it a valuable ingredient in the fragrance and flavor industries.[1][2] Its synthesis is primarily achieved through the esterification of geraniol with phenylacetic acid or its derivatives.[3][4]
Natural Sources and Extraction of Precursors
Geraniol: A Widespread Monoterpenoid Alcohol
Geraniol is a naturally occurring acyclic monoterpene alcohol found in the essential oils of over 250 plant species.[5] It is prized for its sweet, floral, rose-like scent and is a key component in many essential oils.[5][6] The concentration of geraniol can vary significantly based on the plant species, geographical location, and harvesting time.[5]
Table 1: High-Concentration Natural Sources of Geraniol
| Plant Source (Scientific Name) | Common Name | Geraniol Content in Essential Oil (%) |
| Cymbopogon martinii | Palmarosa | 75 - 95% |
| Cymbopogon jwarancusa x C. nardus | Jamrosa | 80 - 89% |
| Monarda fistulosa | Wild Bergamot | up to 95% |
| Aeollanthus myrianthus | Ninde | ~66% |
| Rosa damascena | Damask Rose | ~44.4% |
| Pelargonium graveolens | Rose Geranium | 14 - 80% |
| Cymbopogon flexuosus | Lemongrass | 79 - 85% |
1. Extraction of Geraniol-Rich Essential Oil via Steam Distillation:
A widely used commercial method for extracting essential oils from plant materials.[5][7]
-
Apparatus: Steam generator, biomass flask, condenser, and a separatory funnel.
-
Procedure:
-
Fresh or dried plant material (e.g., Palmarosa grass) is packed into the biomass flask.
-
Steam is passed through the plant material, causing the volatile compounds, including geraniol, to vaporize.[8]
-
The vapor mixture of steam and essential oil is directed to a condenser.
-
The condensate, consisting of the essential oil and hydrosol, is collected in a separatory funnel.
-
The essential oil, being immiscible with water, is separated from the aqueous layer.[5]
-
2. Purification of Geraniol by Vacuum Fractional Distillation:
This technique separates geraniol from other components of the essential oil based on differences in boiling points.[5]
-
Apparatus: A fractional distillation unit equipped with a vacuum pump.
-
Procedure:
-
The crude essential oil is heated under reduced pressure.
-
Components with lower boiling points vaporize first and are collected as separate fractions.
-
The fraction corresponding to the boiling point of geraniol (approximately 230°C at atmospheric pressure, lower under vacuum) is collected.[5]
-
3. Quantification of Geraniol using Gas Chromatography-Mass Spectrometry (GC-MS):
A powerful analytical technique for separating, identifying, and quantifying volatile compounds in a mixture.[9][10]
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane).[9]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
The diluted sample is injected into the GC, where components are separated based on their volatility and interaction with the capillary column.
-
The separated components enter the MS for ionization and detection, generating a unique mass spectrum for each compound.
-
The geraniol peak is identified by its retention time and comparison of its mass spectrum to a reference standard. Characteristic ions for geraniol include m/z 69, 93, and 121.[9]
-
Quantification is achieved by creating a calibration curve from standard solutions of known geraniol concentrations and comparing the peak area of geraniol in the sample to this curve.[9]
-
Phenylacetic Acid: A Natural Auxin in Plants
Phenylacetic acid (PAA) is a naturally occurring auxin (plant hormone) found widely in the plant kingdom, often at concentrations several times higher than the more commonly studied auxin, indole-3-acetic acid (IAA).[11][12][13] It is found in various fruits, and has also been identified in black tea.[14][15][16]
Table 2: Phenylacetic Acid Content in Various Plants
| Plant Species | Tissue | PAA Concentration (pmol/g FW) | IAA Concentration (pmol/g FW) |
| Arabidopsis thaliana | Seedlings | 413 ± 15 | 49 ± 2 |
| Avena sativa (Oat) | Young Shoots | 3,860 ± 220 | 31 ± 2 |
| Hordeum vulgare (Barley) | Young Shoots | 4,353 ± 353 | 30 ± 2 |
| Pisum sativum (Pea) | Shoots | ~600 - 1600 | Lower than PAA |
| Lycopersicon esculentum (Tomato) | Shoots | ~600 - 1600 | Lower than PAA |
The primary biosynthetic pathway of PAA in plants originates from the amino acid phenylalanine.[17][18]
Analysis of PAA in Plant Extracts by High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Plant tissue is homogenized and extracted with a suitable solvent, followed by purification steps such as solid-phase extraction to isolate the acidic fraction containing PAA.[19]
-
HPLC System: An HPLC system with a C18 reverse-phase column and a UV detector is commonly used.[20][21]
-
Mobile Phase: A typical mobile phase consists of an acidified aqueous solution (e.g., with phosphoric acid) and an organic solvent like acetonitrile.[20]
-
Detection: PAA is detected by its UV absorbance, typically at 215 nm.[20]
-
Quantification: The concentration of PAA in the extract is determined by comparing its peak area to a calibration curve generated from PAA standards.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of geraniol with a phenylacetic acid derivative, most commonly phenylacetyl chloride.[4][22]
Experimental Protocol for Synthesis:
-
Reactants: Geraniol and phenylacetyl chloride.
-
Procedure:
-
Geraniol is dissolved in a suitable solvent.
-
Phenylacetyl chloride is added to the solution, often in the presence of a base to neutralize the HCl byproduct.
-
The reaction mixture is stirred, typically at room temperature, until the reaction is complete.
-
The resulting this compound is then purified, for example, by washing to remove unreacted starting materials and byproducts, followed by distillation.
-
Conclusion
While this compound is a synthetic aroma chemical, its precursors, geraniol and phenylacetic acid, are abundantly available from a wide array of natural plant sources. This technical guide provides a foundational understanding for researchers and professionals in drug development and chemical synthesis, detailing the extraction and quantification of these natural precursors and the subsequent synthesis of this compound. The methodologies and data presented herein offer a robust framework for the sustainable and nature-inspired production of this valuable compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. CAS 102-22-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 102-22-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Geraniol | The Fragrance Conservatory [fragranceconservatory.com]
- 7. mirimichigreen.com [mirimichigreen.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. ijpjournal.com [ijpjournal.com]
- 11. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 15. atamankimya.com [atamankimya.com]
- 16. Phenylacetic acid: chemical formula, occurrence in nature, role ... [antropocene.it]
- 17. biorxiv.org [biorxiv.org]
- 18. [PDF] Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?1[OPEN] | Semantic Scholar [semanticscholar.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Sigma-Aldrich [sigmaaldrich.com]
- 21. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
The Biosynthesis of Geranyl Phenylacetate: A Technical Guide for Scientific Professionals
Abstract
Geranyl phenylacetate is a valuable aromatic compound prized for its pleasant, rosy, honey-like fragrance, with significant applications in the flavor, fragrance, and cosmetic industries. While traditionally sourced through chemical synthesis, biotechnological production routes offer a sustainable and "natural" alternative. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, designed for researchers, scientists, and professionals in drug development and metabolic engineering. It details the enzymatic steps from central carbon metabolism to the final esterification, presents available quantitative data, outlines key experimental protocols, and visualizes the involved pathways and workflows.
Introduction
The demand for natural flavor and fragrance compounds is continually rising, driven by consumer preferences for clean-label products. This compound, an ester formed from the monoterpenoid alcohol geraniol and the aromatic acid phenylacetic acid, is a key target for bio-production.[1][2][3] Metabolic engineering of microbial hosts such as Escherichia coli and Saccharomyces cerevisiae presents a promising platform for the sustainable synthesis of this and other valuable esters.[4][5] Understanding the complete biosynthetic pathway, from precursor synthesis to the final enzymatic condensation, is critical for developing high-yield production strains. This guide consolidates the current knowledge on the biosynthesis of the two key precursors, geraniol and phenylacetic acid, and the subsequent esterification reaction that forms the final product.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a convergent pathway, sourcing its two primary precursors, geraniol and phenylacetic acid, from distinct branches of cellular metabolism. Geraniol is derived from the terpenoid biosynthesis pathway, while phenylacetic acid originates from the shikimate pathway. These precursors are ultimately combined in a final esterification step.
Biosynthesis of the Geraniol Precursor
Geraniol is an acyclic monoterpenoid alcohol synthesized from the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Plants and microorganisms utilize two primary pathways for IPP and DMAPP synthesis: the mevalonate (MVA) pathway, typically active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.[6]
The key enzymatic steps leading to geraniol are:
-
IPP and DMAPP Synthesis: Produced via either the MVA or MEP pathway from acetyl-CoA or pyruvate and glyceraldehyde-3-phosphate, respectively.
-
Geranyl Diphosphate (GPP) Formation: A head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by Geranyl Diphosphate Synthase (GPPS) to form the C10 intermediate, GPP.[6]
-
Geraniol Formation: Geraniol Synthase (GES) , a member of the terpene synthase family, catalyzes the conversion of GPP to geraniol.[6]
Biosynthesis of the Phenylacetic Acid Precursor
Phenylacetic acid (PAA) is an aromatic carboxylic acid derived from the aromatic amino acid L-phenylalanine. The upstream pathway for all aromatic amino acids is the shikimate pathway.[7][8]
The biosynthetic route from L-phenylalanine to PAA is believed to mirror the initial steps of auxin (indole-3-acetic acid) biosynthesis and proceeds as follows:[9][10]
-
L-Phenylalanine Synthesis: Produced from the central shikimate pathway metabolite, chorismate.
-
Transamination: An aromatic aminotransferase (ArAT) catalyzes the conversion of L-phenylalanine to phenylpyruvate.[9][10]
-
Decarboxylation and Oxidation: While the exact subsequent steps can vary between organisms, a common route involves the decarboxylation of phenylpyruvate to phenylacetaldehyde, followed by an oxidation step to yield phenylacetic acid, a reaction that can be catalyzed by an aldehyde dehydrogenase .[11][12]
Final Esterification Step
The final step in the biosynthesis of this compound is the esterification of geraniol with an activated form of phenylacetic acid. In vivo, this reaction is catalyzed by an Alcohol Acyltransferase (AAT) .[7][8] AATs utilize an acyl-coenzyme A (CoA) thioester as the acyl donor. Therefore, phenylacetic acid must first be activated to phenylacetyl-CoA.
The two-step process for the final ester formation is:
-
Activation of Phenylacetic Acid: Phenylacetyl-CoA Ligase (PCL) or a similar acyl-CoA synthetase activates phenylacetic acid by ligating it to Coenzyme A in an ATP-dependent reaction, forming phenylacetyl-CoA.[11][13][14][15]
-
Esterification: An Alcohol Acyltransferase (AAT) catalyzes the transfer of the phenylacetyl group from phenylacetyl-CoA to geraniol, releasing this compound and Coenzyme A.[7][8]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core biosynthetic pathway and a typical experimental workflow for the production of this compound.
Quantitative Data
While specific kinetic data for the enzymatic synthesis of this compound is not extensively reported, data from the synthesis of the closely related ester, geranyl acetate, provides valuable insights into the reaction parameters. Lipase-catalyzed esterifications are well-characterized and often follow a Ping-Pong Bi-Bi mechanism.[6][16]
Table 1: Optimized Conditions for Lipase-Catalyzed Geranyl Ester Synthesis
| Parameter | Value/Condition | Reference(s) |
|---|---|---|
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | [17][18] |
| Acyl Donor | Acetic Acid / Vinyl Acetate / Acetic Anhydride | [6][19][20] |
| Alcohol | Geraniol | [6][19][20] |
| Solvent | n-Hexane, Acetone, Heptane, or Solvent-free | [6][17][18][19] |
| Molar Ratio (Acid:Alcohol) | 1:1 to 4:1 | [19][20] |
| Temperature | 30 - 50 °C | [6][17][20] |
| Enzyme Loading | 5% - 25% (w/v) | [19] |
| Water Content | Minimal (water removal can increase yield) | [17] |
| Conversion Yield | >95% (for Geranyl Acetate) |[17][19] |
Table 2: Kinetic and Thermodynamic Parameters for Geranyl Acetate Synthesis
| Parameter | Enzyme | Value | Reference(s) |
|---|---|---|---|
| Kinetic Model | Candida antarctica Lipase B | Ping-Pong Bi-Bi | [6][16] |
| Activation Energy (Ea) | Candida antarctica Lipase B | 16 - 28 kJ/mol | [6][16][17] |
| Enthalpy Change (ΔH) | Candida antarctica Lipase B | 66 kJ/mol (endothermic) | [6][16] |
| Entropy Change (ΔS) | Candida antarctica Lipase B | 217 J/mol·K | [6][16] |
| Km (Phenylacetate) | Azoarcus evansii PCL | 14 µM | [14] |
| Km (ATP) | Azoarcus evansii PCL | 60 µM | [14] |
| Km (CoA) | Azoarcus evansii PCL | 45 µM | [14] |
| Km (Benzoyl-CoA) | Clarkia breweri BEBT | 20.5 µM | [10] |
| Km (Benzyl alcohol) | Clarkia breweri BEBT | 46.8 µM |[10] |
Note: Data for PCL and BEBT are included as proxies for the activation and esterification of an aromatic acid.
Experimental Protocols
This section provides generalized protocols for key experiments in the study of this compound biosynthesis. These should be optimized for specific enzymes, substrates, and host organisms.
Protocol for In Vitro Enzymatic Synthesis of this compound
This protocol describes the synthesis using a commercially available immobilized lipase.
Materials:
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Geraniol (≥98% purity)
-
Phenylacetic acid
-
Organic solvent (e.g., n-hexane or heptane, anhydrous)
-
Molecular sieves (3Å, activated)
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Shaking incubator
-
Internal standard for GC analysis (e.g., n-dodecane)
Procedure:
-
Reaction Setup: In a 4 mL glass vial, add 2 mL of anhydrous n-hexane.
-
Add Substrates: Add geraniol and phenylacetic acid to the desired final concentrations (e.g., starting with a 1:1 molar ratio at 100 mM each).
-
Add Catalyst: Add the immobilized lipase (e.g., 20 mg, corresponding to ~10 g/L). Add activated molecular sieves (~5% w/v) to remove the water produced during esterification.
-
Incubation: Seal the vial tightly and place it in a shaking incubator at a set temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethyl acetate) containing an internal standard. Centrifuge to pellet the enzyme beads.
-
Analysis: Analyze the supernatant by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of this compound.[21]
Protocol for Heterologous Production in E. coli
This protocol outlines the steps for producing this compound in an engineered E. coli strain.[4][22][23]
Materials:
-
Engineered E. coli strain containing plasmids for:
-
An upstream pathway for precursor supply (e.g., mevalonate pathway).
-
Geraniol synthase (GES).
-
Phenylacetyl-CoA Ligase (PCL).
-
An appropriate Alcohol Acyltransferase (AAT).
-
-
Rich media (e.g., Terrific Broth) and defined fermentation media.
-
Antibiotics for plasmid maintenance.
-
Inducer (e.g., IPTG for T7/lac-based promoters).
-
Organic overlay (e.g., dodecane or isopropyl myristate).
-
Shake flasks and bioreactor.
Procedure:
-
Inoculum Preparation: Grow a single colony of the engineered E. coli strain overnight in rich media (e.g., TB) with appropriate antibiotics at 37°C.
-
Shake Flask Culture: Inoculate a larger volume of rich media (e.g., 50 mL in a 250 mL flask) with the overnight culture to an initial OD₆₀₀ of ~0.1. Add an organic overlay (e.g., 10% v/v dodecane) to capture the hydrophobic product and reduce toxicity.
-
Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Then, lower the temperature to 30°C and add the inducer (e.g., 0.5 mM IPTG) and precursors if necessary (e.g., L-phenylalanine).
-
Production Phase: Continue incubation at 30°C with shaking for 48-72 hours.
-
Fed-Batch Fermentation (for higher yields):
-
Perform the fermentation in a controlled bioreactor with a defined medium.[4]
-
Maintain pH (e.g., at 7.0) and dissolved oxygen levels.
-
Use a feeding strategy to supply a carbon source (e.g., glucose) and precursors to maintain growth and productivity.
-
Employ a two-phase fermentation system with an organic overlay from the start.
-
-
Extraction and Analysis:
-
Harvest the culture and separate the organic and aqueous phases by centrifugation.
-
Extract the organic phase, add an internal standard, and analyze by GC-MS for this compound quantification.[24]
-
Conclusion and Future Outlook
The biosynthesis of this compound is a complex but well-defined pathway that leverages fundamental routes of primary and secondary metabolism. While significant progress has been made in the heterologous production of the geraniol precursor and other related esters, several challenges remain for the efficient microbial synthesis of this compound. A key bottleneck is the identification and characterization of a highly specific and efficient alcohol acyltransferase that preferentially utilizes geraniol and phenylacetyl-CoA as substrates.[9][24] Future research should focus on enzyme bioprospecting and protein engineering to improve the catalytic efficiency and substrate specificity of AATs. Furthermore, optimizing the flux through both the terpenoid and shikimate pathways in a microbial chassis will be crucial for achieving industrially relevant titers. The protocols and data presented in this guide provide a solid foundation for researchers to advance the field of biotechnological flavor and fragrance production.
References
- 1. This compound [ventos.com]
- 2. geranyl phenyl acetate, 71648-43-6 [thegoodscentscompany.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. pnas.org [pnas.org]
- 14. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipase-catalyzed synthesis of geranyl acetate in n-hexane with membrane-mediated water removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. revive-eo.com [revive-eo.com]
- 22. Engineering Escherichia coli for high-yield geraniol production with biotransformation of geranyl acetate to geraniol under fed-batch culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Engineering Escherichia coli for production of geraniol by systematic synthetic biology approaches and laboratory-evolved fusion tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
Physical properties of Geranyl phenylacetate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of Geranyl Phenylacetate, specifically its boiling point and density. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound is a clear, pale yellow liquid with a characteristic floral, honey-like aroma.[1][2] Its fundamental physical properties are crucial for its identification, purification, and application in various scientific and industrial settings.
Data Summary
The following table summarizes the reported values for the boiling point and density of this compound from various sources.
| Physical Property | Value | Conditions |
| Boiling Point | 277 - 279 °C | Not specified |
| 278 °C | (lit.)[3] | |
| 307 - 308 °C | @ 760.00 mm Hg[4] | |
| 378.09 °C | (est.) @ 760.00 mm Hg[2] | |
| Density | 0.972 g/mL | at 25 °C (lit.)[3] |
| 0.971 - 0.981 g/mL | at 20 °C[5] |
Experimental Protocols
Accurate determination of physical properties is paramount for ensuring the purity and identity of a substance. The following are detailed methodologies for determining the boiling point and density of a liquid compound like this compound.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample volumes, the micro-reflux method is a convenient and accurate procedure.[6]
Apparatus:
-
Small test tube (e.g., 150 mm diameter)
-
Thermometer or temperature probe
-
Heating block or oil bath on a hot plate with magnetic stirring capabilities
-
Small magnetic stir bar
-
Clamps and stand
-
Pasteur pipette
Procedure:
-
Using a Pasteur pipette, introduce approximately 0.5 mL of the this compound sample into the test tube and add a small magnetic stir bar.[6]
-
Place the test tube in the heating block or oil bath, centered on the hot plate stirrer, and clamp it securely.
-
Position the thermometer or temperature probe so that the bulb or tip is approximately 1 cm above the surface of the liquid.[6]
-
Turn on the stirrer to ensure gentle and uniform heating.
-
Begin heating the sample and observe for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube. This condensation ring indicates that the liquid is refluxing.[6]
-
The thermometer bulb should be positioned at the level of this condensation ring for an accurate measurement.
-
Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point of the liquid sample.[6]
-
Record the temperature. It is also advisable to record the atmospheric pressure, as boiling point is pressure-dependent.
-
After the measurement, turn off the heat and allow the apparatus to cool.
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is an intrinsic physical property defined as the mass of a substance per unit volume.[7] Its determination involves measuring both the mass and volume of a sample.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Thermometer
-
Beaker
Procedure:
-
Measure the mass of a clean, dry graduated cylinder or pycnometer on an analytical balance and record this value (m1).[8]
-
Carefully add a known volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7][8] If using a pycnometer, fill it completely.
-
Weigh the graduated cylinder or pycnometer containing the liquid and record the new mass (m2).[8]
-
Measure and record the temperature of the liquid, as density is temperature-dependent.[7]
-
Calculate the mass of the liquid by subtracting the initial mass from the final mass (mass of liquid = m2 - m1).
-
Calculate the density using the formula: ρ = mass / volume.[8]
-
For improved accuracy, it is recommended to repeat the measurement several times and calculate an average value.[8]
Visualizations
The following diagrams illustrate the logical relationship between physical properties and substance characterization, as well as a generalized workflow for their experimental determination.
Caption: Logical relationship of physical properties to substance identity and purity.
Caption: Experimental workflow for determining physical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. geranyl phenyl acetate, 102-22-7 [thegoodscentscompany.com]
- 3. This compound | 102-22-7 [chemicalbook.com]
- 4. geranyl phenyl acetate, 71648-43-6 [thegoodscentscompany.com]
- 5. This compound [ventos.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
Spectroscopic Profile of Geranyl Phenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Geranyl Phenylacetate (CAS No. 102-22-7), a key fragrance and flavor compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is critical for quality control, structural elucidation, and the development of new applications in the pharmaceutical and consumer product industries.
Chemical Structure and Properties
This compound is an ester formed from geraniol and phenylacetic acid.[1] It is a colorless to pale yellow liquid with a characteristic floral, rosy, and honey-like aroma.[1]
Molecular Formula: C₁₈H₂₄O₂
Molecular Weight: 272.38 g/mol
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for both the geranyl and phenylacetyl moieties. The chemical shifts (δ) are estimated based on analogous compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~5.35 | t | ~7.0 |
| H-6 | ~5.10 | t | ~7.0 |
| H-1' | ~4.60 | d | ~7.0 |
| Phenyl-H | 7.25-7.40 | m | |
| H-2' | ~3.60 | s | |
| H-4, H-5 | ~2.10 | m | |
| H-3-CH₃ | ~1.70 | s | |
| H-7-CH₃ | ~1.68 | s | |
| H-7-CH₃' | ~1.60 | s |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ would show distinct resonances for the 18 carbon atoms in this compound.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~171.0 |
| C-3 | ~142.0 |
| Phenyl C (quaternary) | ~134.0 |
| C-7 | ~132.0 |
| Phenyl CH | ~129.0, 128.5, 127.0 |
| C-2 | ~118.0 |
| C-6 | ~124.0 |
| C-1' | ~61.5 |
| C-2' | ~41.5 |
| C-4 | ~39.5 |
| C-5 | ~26.5 |
| C-3-CH₃ | ~16.5 |
| C-7-CH₃ | ~17.5 |
| C-7-CH₃' | ~25.5 |
Infrared (IR) Spectroscopy
The gas-phase FT-IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database. The major absorption bands are indicative of its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3030 | C-H stretch | Aromatic |
| ~2970, 2920, 2860 | C-H stretch | Aliphatic |
| ~1760 | C=O stretch | Ester |
| ~1600, 1495, 1455 | C=C stretch | Aromatic Ring |
| ~1160 | C-O stretch | Ester |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data is available from the NIST Mass Spectrometry Data Center.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 272 | ~5 | [M]⁺ (Molecular Ion) |
| 136 | ~10 | [C₁₀H₁₆]⁺ (Geranyl cation) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 69 | ~40 | [C₅H₉]⁺ |
| 41 | ~35 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
Infrared (IR) Spectroscopy
Sample Preparation:
For Attenuated Total Reflectance (ATR)-FTIR, no specific sample preparation is required for a liquid sample like this compound.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Instrumentation and Data Acquisition (GC-MS):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector temperature: 250 °C.
-
Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 35-500 amu.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
Data Processing:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to Geranyl Phenylacetate
This guide provides a comprehensive overview of the chemical nomenclature of Geranyl Phenylacetate, focusing on its IUPAC name and various synonyms. This information is critical for researchers, scientists, and professionals in drug development for accurate identification and documentation.
Chemical Identification
This compound is an organic compound classified as an ester. It is formed from the esterification of geraniol and phenylacetic acid.
| Identifier Type | Name |
| IUPAC Name | 3,7-dimethylocta-2,6-dienyl 2-phenylacetate[1][2] |
| Synonyms | Geranyl Phenyl Acetate[1] |
| FEMA 2516[3] | |
| Geranyl α-toluate[3][4][5] | |
| Geranylphenylacetat[3] | |
| geranylalpha-toluate[3] | |
| This compound FCC[3] | |
| phenyl-aceticacigeranylester[3] | |
| Phenylacetic acid, geranyl ester[3][4][5][6] | |
| 3,7-Dimethyl-2,6-octadienyl phenylacetate[3] | |
| Acetic acid, phenyl-, 3,7-dimethyl-2,6-octadienyl ester, (E)-[4][5][6][7] | |
| Benzeneacetic acid, 3,7-dimethyl-2,6-octadienyl ester, (E)-[4][5][6][7] | |
| Benzeneacetic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester[7] | |
| Acetic acid, phenyl-, geranyl ester[7] | |
| Benzeneacetic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester[7] | |
| trans-3,7-Dimethyl-2,6-octadienyl phenylacetate[4][5][6][8][9] |
Logical Relationship of Nomenclature
The relationship between the IUPAC name and its synonyms is based on different naming conventions and historical or commercial identifiers. The following diagram illustrates this relationship.
Nomenclature hierarchy for this compound.
References
- 1. Geranyl Phenyl Acetate Aroma & Flavour Chemical CAS 102-22-7 – Augustus Oils Ltd [augustus-oils.ltd.uk]
- 2. geranyl phenyl acetate, 71648-43-6 [thegoodscentscompany.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound (CAS 102-22-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. CAS 102-22-7: this compound | CymitQuimica [cymitquimica.com]
- 8. perfumersworld.com [perfumersworld.com]
- 9. scbt.com [scbt.com]
A Technical Guide to the Solubility of Geranyl Phenylacetate for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of geranyl phenylacetate, a fragrance and flavoring agent with potential applications in pharmaceutical formulations. Recognizing the limited availability of specific quantitative solubility data in public literature, this document furnishes available qualitative and semi-quantitative data, alongside a detailed, generalized experimental protocol for determining its solubility in various solvents. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility profile of this compound for formulation and research purposes.
Introduction to this compound
This compound is an ester known for its pleasant, soft, honey-rose floral aroma. It is utilized in the fragrance and flavor industries and is of interest to researchers for its potential as an excipient or for its own bioactive properties in various formulations. A thorough understanding of its solubility is critical for developing stable, effective, and homogenous liquid formulations.
Solubility of this compound
This compound is a lipophilic compound, a characteristic common to many terpene esters. This property dictates its solubility profile, favoring non-polar organic solvents over polar ones like water.
Quantitative and Qualitative Solubility Data
While extensive quantitative solubility data for this compound is not widely published, the following table summarizes the available information from technical data sheets and chemical databases. It is important to note that much of the data is qualitative or semi-quantitative. For precise formulation work, experimental determination of solubility in the specific solvent system of interest is highly recommended.
| Solvent | Temperature (°C) | Solubility | Data Type | Source(s) |
| Water | 25 | 0.09284 mg/L (est.) | Quantitative (Estimated) | [1][2] |
| Ethanol (90%) | 20 | 1 part in 4 parts ethanol | Semi-quantitative | [3] |
| Alcohol | Not Specified | Soluble | Qualitative | [1][2] |
| Chloroform | Not Specified | Miscible | Qualitative | |
| Ether | Not Specified | Miscible | Qualitative | |
| Oils | Not Specified | Soluble | Qualitative | [4] |
Note: "Miscible" implies that the substances are soluble in each other at all proportions.
The low aqueous solubility of this compound is a key consideration for the formulation of aqueous-based systems. Its solubility in alcohol is a significant advantage for its use in many cosmetic, fragrance, and pharmaceutical preparations. The general solubility in oils suggests its utility in lipid-based delivery systems.
Experimental Protocol for Solubility Determination
To empower researchers to determine the solubility of this compound in their specific solvent systems, a detailed experimental protocol based on the well-established shake-flask method is provided below. This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Principle
An excess amount of this compound is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, at which point the concentration of the dissolved this compound in the solvent is constant. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator with agitation capabilities
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm, compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with FID detector)
Procedure
-
Preparation of the Test System:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.
-
Pipette a known volume of the solvent of interest into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand at the test temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This is a critical step to ensure no solid particles are carried over.
-
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Logical workflow for the experimental determination of solubility.
Conclusion
This technical guide provides an overview of the solubility of this compound, consolidating available data and presenting a robust experimental protocol for its determination. For professionals in research and drug development, the provided methodology offers a reliable means to ascertain the solubility of this compound in specific solvent systems, a critical step in the formulation of new products. The lipophilic nature of this compound suggests its suitability for non-aqueous and emulsion-based formulations. Further experimental investigation is encouraged to build a more comprehensive quantitative solubility profile of this versatile compound.
References
An In-Depth Technical Guide on the Thermochemical Data of Geranyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Geranyl phenylacetate is a significant contributor to the fragrance and flavor industries, valued for its pleasant floral and fruity aroma. A comprehensive understanding of its thermochemical properties is crucial for process design, safety assessments, and formulation stability in various applications, including pharmaceuticals and consumer products. This technical guide provides a summary of the available physical and chemical data for this compound. Despite a thorough search of scientific literature and chemical databases, specific experimental thermochemical data, such as the standard molar enthalpy of formation and heat capacity, are not publicly available. Therefore, this document outlines the standard experimental protocols that would be employed to determine these vital parameters. Methodologies for combustion calorimetry and differential scanning calorimetry are detailed to guide researchers in acquiring this data.
Physicochemical Properties of this compound
While direct thermochemical data remains elusive, a summary of its fundamental physicochemical properties has been compiled from various sources. These properties are essential for handling, formulation, and process modeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₄O₂ | [1][2] |
| Molecular Weight | 272.38 g/mol | [1][2] |
| CAS Number | 102-22-7 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 278 °C (at 760 mmHg) | [4] |
| Density | 0.972 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.509 | [4] |
| Vapor Pressure | 0.007 Pa at 25 °C | [4] |
| Water Solubility | 92.8 µg/L at 25 °C | [4] |
| LogP | 6.18 at 25 °C | [4] |
Experimental Protocols for Thermochemical Data Determination
The following sections detail the standard experimental methodologies that would be utilized to determine the key thermochemical properties of this compound.
The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.
Experimental Protocol:
-
Sample Preparation: A precise mass of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible within the combustion bomb. A known length of ignition wire is connected to the electrodes, with a portion of it in contact with the sample or a cotton thread fuse.
-
Bomb Assembly and Pressurization: The crucible is placed in the bomb, which is then sealed. The bomb is purged of air and pressurized with high-purity oxygen to a standard pressure, typically around 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings, the heat released by the ignition wire, and the formation of any side products (e.g., nitric acid from residual nitrogen). The heat capacity of the calorimeter system (C_cal) is predetermined using a standard substance with a known heat of combustion, such as benzoic acid.
-
Enthalpy of Combustion Calculation: The energy of combustion at constant volume (ΔU_c) is calculated. This is then converted to the enthalpy of combustion at constant pressure (ΔH_c) using the ideal gas law to account for the change in the number of moles of gas in the combustion reaction.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔH_f°) is calculated from the standard enthalpy of combustion (ΔH_c°) using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Caption: Workflow for determining the enthalpy of combustion and formation.
Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and vaporization).
Experimental Protocol:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
-
Temperature Program: The DSC is programmed to heat the sample and reference at a constant rate (e.g., 10 °C/min) over a specified temperature range. For a comprehensive analysis of a liquid like this compound, the range might be from sub-ambient temperatures up to its boiling point.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This heat flow difference is recorded as a function of temperature.
-
Heat Capacity Measurement: The heat capacity (C_p) is determined by comparing the heat flow signal of the sample to that of a known standard, typically sapphire, under the same experimental conditions. This involves a three-step measurement: a baseline run with empty pans, a run with the sapphire standard, and a run with the this compound sample.
-
Enthalpy of Vaporization Measurement: If the temperature program extends to the boiling point, an endothermic peak will be observed. The area under this peak is integrated to determine the enthalpy of vaporization (ΔH_vap).
Caption: Workflow for determining heat capacity and enthalpy of vaporization.
Estimation of Thermochemical Properties
In the absence of experimental data, thermochemical properties can be estimated using computational methods. Group contribution methods, such as those developed by Benson, can provide estimates for enthalpy of formation and heat capacity by summing the contributions of the individual functional groups within the molecule. More advanced computational chemistry techniques, like ab initio and density functional theory (DFT) calculations, can also be employed to predict these properties with varying degrees of accuracy. However, a search of publicly available databases did not yield pre-computed estimated values for this compound.
Conclusion
While this compound is a well-characterized compound in terms of its physical and sensory properties, a significant data gap exists for its core thermochemical properties. This guide outlines the established experimental methodologies—combustion calorimetry and differential scanning calorimetry—that are the standards for determining the enthalpy of formation and heat capacity of such organic liquids. The detailed protocols and workflows provided herein are intended to facilitate future research to fill this data gap, thereby enabling more robust process modeling, safety analysis, and product formulation for this commercially important ester.
References
The Biological Frontier of Geranyl Phenylacetate and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl phenylacetate, an ester combining the functionalities of the monoterpenoid alcohol geraniol and the aromatic carboxylic acid phenylacetic acid, along with its synthetic and natural derivatives, represents a promising class of bioactive molecules. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate further research and development in this area.
Introduction
Natural products and their derivatives have historically been a cornerstone of drug discovery, offering a vast chemical diversity that inspires the development of novel therapeutic agents. This compound and its analogs are of particular interest due to the well-documented biological activities of their constituent moieties. Geraniol is known for its anticancer, anti-inflammatory, and antimicrobial effects, while phenylacetic acid and its derivatives have also demonstrated cytostatic and anti-inflammatory properties. The combination of these two pharmacophores in an ester linkage presents an opportunity for synergistic or novel biological activities. This guide aims to consolidate the existing, albeit emerging, data on this class of compounds to serve as a foundational resource for researchers in the field.
Anticancer Activity
The potential of this compound and its derivatives as anticancer agents is an area of active investigation. Studies on structurally related compounds, such as geranyl acetate and other geranylated compounds, have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, DNA damage, and cell cycle arrest.
Quantitative Anticancer Data
The following table summarizes the available quantitative data on the anticancer activity of geranyl acetate and related geranylated derivatives. It is important to note that specific data for a broad range of this compound derivatives is still limited in the public domain, and the presented data serves as a valuable point of reference for structure-activity relationship (SAR) studies.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Geraniol | Colo-205 (Colon) | MTT | 20 µM | [1] |
| Geranyl Acetate | Colo-205 (Colon) | MTT | 30 µM | [1] |
| 3-Geranyl-phloroacetophenone (3-GAP) | MCF-7 (Breast) | Not Specified | < 10 µM | [2] |
| 3-Geranyl-phloroacetophenone (3-GAP) | HT1080 (Sarcoma) | Not Specified | < 10 µM | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Implicated Signaling Pathways in Anticancer Activity
Based on studies of related compounds, this compound derivatives are hypothesized to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival and apoptosis, such as the MAPK and NF-κB pathways. The geranyl moiety is known to induce apoptosis through the intrinsic (mitochondrial) pathway.
Antimicrobial Activity
This compound and its derivatives have shown potential as antimicrobial agents, particularly against fungal pathogens. The lipophilic nature of these compounds likely facilitates their interaction with microbial cell membranes, leading to disruption of cellular integrity and function.
Quantitative Antimicrobial Data
The following table presents the antifungal activity of a series of geranylated phenol and phenyl acetate derivatives against the plant pathogenic fungus Botrytis cinerea. This data highlights the influence of structural modifications on the phenyl ring on antifungal efficacy.
| Compound (Substituents on Phenyl Ring) | Concentration (mg/L) | % Inhibition of Mycelial Growth | Reference |
| 2-methoxy-geranylphenol | 250 | 53 | [3] |
| 4-methoxy-geranylphenol | 250 | 60 | [3] |
| 2,4-dimethoxy-geranylphenol | 250 | 75 | [3] |
| 2,4,6-trimethoxy-geranylphenol | 250 | 90 | [3] |
| 2-methoxy-geranylphenyl acetate | 250 | 85 | [3] |
| 4-methoxy-geranylphenyl acetate | 250 | 90 | [3] |
| 2,4-dimethoxy-geranylphenyl acetate | 250 | 80 | [3] |
| 2,4,6-trimethoxy-geranylphenyl acetate | 250 | 55 | [3] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Microorganism of interest (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivative
-
Sterile 96-well microplate
-
Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the this compound derivative in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium.
-
Inoculation: Add a standardized volume of the inoculum to each well of the microplate, resulting in a final desired microbial concentration. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection for turbidity or by measuring the optical density using a microplate reader.
Experimental Workflow for Antimicrobial Susceptibility Testing
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is linked to the activities of their parent molecules. Both geraniol and phenylacetic acid derivatives have been shown to modulate inflammatory pathways. The primary mechanisms are believed to involve the inhibition of pro-inflammatory enzymes and the modulation of key signaling cascades like NF-κB and MAPK.
Quantitative Anti-inflammatory Data
| Compound | Cell Line | Assay | Activity | Reference |
| Phenylacrylamide derivative 6a | HBZY-1 mesangial cells | NO production inhibition | Potent inhibition of NO production and NF-κB activity | [4] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound derivative
-
Assay buffer
-
Detection reagent (e.g., a fluorescent probe that reacts with the product of the COX reaction)
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the this compound derivative at various concentrations. Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: After a specific incubation time, add the detection reagent and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
Implicated Signaling Pathways in Anti-inflammatory Activity
This compound derivatives are likely to exert their anti-inflammatory effects by interfering with the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Inhibition of these pathways leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Structure-Activity Relationships (SAR)
Preliminary data from related compounds suggest several important structure-activity relationships for the biological activity of this compound derivatives:
-
Antifungal Activity: The number and position of methoxy groups on the phenyl ring significantly influence antifungal activity. Acetylation of the phenolic hydroxyl group can either increase or decrease activity depending on the substitution pattern.[3]
-
Anticancer Activity: The lipophilicity of phenylacetate derivatives has been correlated with their cytostatic potency.[5] The presence of the geranyl moiety appears to be crucial for inducing apoptosis.[2]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data, primarily from structurally related molecules, indicate significant potential in the areas of oncology, infectious diseases, and inflammatory disorders. However, to fully realize the therapeutic potential of this chemical scaffold, further research is imperative.
Future studies should focus on:
-
Systematic Synthesis and Screening: The synthesis of a focused library of this compound derivatives with systematic modifications to both the geranyl and phenylacetate moieties is needed to establish clear structure-activity relationships for anticancer, antimicrobial, and anti-inflammatory activities.
-
Quantitative Biological Evaluation: Rigorous quantitative testing of these derivatives is required to determine their IC50 and MIC values against a broad range of cancer cell lines and microbial pathogens.
-
Mechanistic Studies: In-depth investigations into the molecular mechanisms of action, including the specific interactions with signaling pathways such as MAPK and NF-κB, are crucial for optimizing the therapeutic properties of these compounds.
-
In Vivo Studies: Promising lead compounds identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a solid foundation for these future endeavors, summarizing the current state of knowledge and offering detailed experimental frameworks to guide further investigation into the promising biological activities of this compound and its derivatives.
References
- 1. jbuon.com [jbuon.com]
- 2. Geranyl derivative of phloroacetophenone induces cancer cell-specific apoptosis through Bax-mediated mitochondrial pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and assessment of phenylacrylamide derivatives as potential anti-oxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Geranyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl phenylacetate is an ester that possesses a pleasant, soft, and sweet honey-rose aroma.[1] Due to its desirable fragrance profile and good tenacity, it is a valuable ingredient in the flavor and fragrance industries, finding application in perfumes, cosmetics, and personal care products.[1] Chemically, it is the ester formed from the reaction of geraniol, a naturally occurring acyclic monoterpene alcohol, and phenylacetyl chloride. This document provides detailed protocols for the chemical synthesis of this compound, along with data presentation and characterization methods relevant to researchers in organic synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 102-22-7 | [2] |
| Molecular Formula | C₁₈H₂₄O₂ | [2] |
| Molecular Weight | 272.38 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Soft, sweet, honey-rose | [1] |
| Boiling Point | 278 °C (lit.) | |
| Density | 0.972 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.509 (lit.) |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. The first is a direct esterification using a base catalyst, a common and effective method for this transformation. The second is a method reported in the literature utilizing cesium fluoride as a catalyst.
Protocol 1: Base-Catalyzed Esterification of Geraniol with Phenylacetyl Chloride
This protocol is a general and robust method for the synthesis of esters from alcohols and acyl chlorides. Pyridine is used as a base to neutralize the hydrochloric acid byproduct generated during the reaction.
Materials:
-
Geraniol (1.0 eq)
-
Phenylacetyl chloride (1.1 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve geraniol (1.0 eq) in anhydrous dichloromethane (DCM, to make an approximately 0.1 M solution).
-
Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture over 15-20 minutes using a dropping funnel.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (geraniol) is consumed.[3]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Protocol 2: Cesium Fluoride-Catalyzed Esterification
This method has been reported to provide a high yield of this compound.
Materials:
-
Geraniol
-
Phenylacetyl chloride
-
Cesium fluoride (CsF)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve geraniol and phenylacetyl chloride in dichloromethane.
-
Addition of Catalyst: Add cesium fluoride to the reaction mixture.
-
Reaction: Stir the reaction mixture at ambient temperature for 48 hours.
-
Work-up and Purification: A standard aqueous work-up followed by purification via column chromatography is recommended to isolate the pure product.
Quantitative Data Summary
The following table summarizes the reported yield for the cesium fluoride-catalyzed synthesis.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| Cesium Fluoride | Dichloromethane | Ambient | 48 h | 85 |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks are listed in Table 3.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | ~1735 |
| C-O (ester) | ~1250-1100 |
| C=C (alkene) | ~1670 |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~3000-2850 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion [M]⁺: m/z = 272.38
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
-
Aromatic protons: ~7.2-7.4 ppm (multiplet, 5H)
-
CH₂ next to phenyl group: ~3.6 ppm (singlet, 2H)
-
Vinylic protons: ~5.0-5.5 ppm (multiplets, 2H)
-
CH₂ next to oxygen: ~4.6 ppm (doublet, 2H)
-
Allylic CH₂ groups: ~2.0-2.1 ppm (multiplets, 4H)
-
Methyl groups: ~1.6-1.7 ppm (singlets, 9H)
Expected ¹³C NMR Signals:
-
Carbonyl carbon: ~171 ppm
-
Aromatic carbons: ~127-134 ppm
-
Vinylic carbons: ~118-142 ppm
-
CH₂ next to oxygen: ~61 ppm
-
CH₂ next to phenyl group: ~41 ppm
-
Allylic CH₂ groups: ~26, 39 ppm
-
Methyl carbons: ~16, 17, 25 ppm
Visualizations
Reaction Scheme
Caption: Synthesis of this compound from Geraniol and Phenylacetyl Chloride.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Quantitative Analysis of Geranyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of geranyl phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols are intended as a starting point for method development and require full validation for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds like this compound.[1] This method is particularly well-suited for the analysis of this compound in complex matrices such as essential oils, fragrance formulations, and cosmetic products.[2][3] The use of a non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, provides good separation of terpene esters and related fragrance compounds.[2][4] Electron Impact (EI) ionization is commonly used for generating reproducible mass spectra for identification and quantification.[1] For enhanced selectivity and lower detection limits, especially in complex matrices, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed.[1]
Experimental Protocol:
a. Sample Preparation:
-
Liquid Samples (e.g., essential oils, perfume oils): Prepare a stock solution of the sample in a suitable solvent such as ethanol or hexane. A typical starting concentration is 1 mg/mL. Further dilute the stock solution to fall within the calibration range.
-
Solid or Semi-Solid Samples (e.g., creams, lotions): Use solvent extraction. Weigh a known amount of the homogenized sample (e.g., 1 g) and extract with a known volume of a suitable solvent (e.g., 10 mL of ethanol or ethyl acetate). Vortex or sonicate to ensure complete extraction. Centrifuge and collect the supernatant for analysis. A cleanup step using Solid Phase Extraction (SPE) may be necessary for very complex matrices.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and method development. For quantitative analysis, use Selected Ion Monitoring (SIM) with the following ions for this compound (m/z 272.2, 91.1, 69.1).
c. Calibration: Prepare a series of calibration standards of this compound in the same solvent used for sample preparation, typically ranging from 0.1 to 50 µg/mL. An internal standard (e.g., tetradecane) can be used to improve precision.
d. Data Analysis: Quantify this compound by integrating the peak area of the target ion(s) and comparing it to the calibration curve.
GC-MS Experimental Workflow
Caption: Workflow for this compound Quantification by GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
HPLC is a versatile technique for the quantification of less volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is suitable.[5][6] A C18 column is effective for separating the non-polar this compound from more polar matrix components.[6][7] The mobile phase typically consists of a mixture of acetonitrile or methanol and water.[5][6] The UV detector should be set to a wavelength where the phenyl group of the molecule exhibits strong absorbance, typically around 210-220 nm. This method is applicable to cosmetic formulations, and pharmaceutical preparations where this compound is present.[7][8]
Experimental Protocol:
a. Sample Preparation:
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Creams and Lotions: Perform a solvent extraction. Weigh 1 g of the sample into a centrifuge tube, add 10 mL of methanol or acetonitrile, and vortex for 2 minutes. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.
b. Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, with a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm.
c. Calibration: Prepare calibration standards of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
d. Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
HPLC Experimental Workflow
Caption: Workflow for this compound Quantification by HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
Application Note:
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard of the analyte.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment and quantification.[11] For this compound, ¹H qNMR is particularly suitable. An internal standard with a known purity and a resonance signal that does not overlap with the analyte signals is required.[12][13] Maleic acid or 1,3,5-trimethoxybenzene are suitable internal standards. It is crucial to ensure complete relaxation of the protons between scans by setting an appropriate relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons of interest.[13]
Experimental Protocol:
a. Sample and Standard Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of a suitable internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
b. Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30).
-
Relaxation Delay (D1): ≥ 5 x T1 (A T1 determination experiment should be performed first. A conservative starting value is 30 s).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time (AQ): At least 3 seconds.
c. Data Processing and Analysis:
-
Apply a line broadening factor of 0.3 Hz.
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved signal of this compound (e.g., the methylene protons adjacent to the ester oxygen) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration (purity) of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
qNMR Experimental Workflow
Caption: Workflow for this compound Quantification by qNMR.
Comparison of Analytical Methods
The following table summarizes the estimated performance characteristics of the described analytical methods for the quantification of this compound.
Disclaimer: The following values are typical estimates for the analysis of fragrance esters and similar compounds. Actual performance characteristics (LOD, LOQ, Linearity, Accuracy, Precision) must be determined through a full method validation for the specific matrix and instrumentation used.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance | Intrinsic signal proportionality to molar concentration |
| Selectivity | High to Very High (Excellent with MS/MS) | Moderate to High | High (dependent on spectral resolution) |
| Linearity (R²) | > 0.995 | > 0.998 | Inherently linear[14] |
| Range (typical) | 0.1 - 100 µg/mL | 1 - 200 µg/mL[14] | 0.1 - 50 mg/mL[15] |
| LOD (estimated) | 0.01 - 0.1 µg/mL | 0.1 - 0.5 µg/mL[5] | 0.01 - 0.1 mg/mL[15] |
| LOQ (estimated) | 0.05 - 0.5 µg/mL | 0.5 - 1.5 µg/mL[5] | 0.04 - 0.4 mg/mL[16] |
| Accuracy (% Recovery) | 90 - 110%[3] | 98 - 102%[5] | 98 - 102%[10] |
| Precision (% RSD) | < 10%[17] | < 5%[5] | < 2%[9] |
| Throughput | Moderate | High | Low to Moderate |
| Primary Method? | No | No | Yes[11] |
Method Validation
All analytical methods intended for quantitative purposes must be validated to ensure they are fit for their intended purpose.[18] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship of Validation Parameters
Caption: Logical Flow of Analytical Method Validation.
References
- 1. leeder-analytical.com [leeder-analytical.com]
- 2. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Journal of Research in Pharmacy » Submission » Determination of synthetic colorants in cosmetic products by reversed-phase high-performance liquid chromatography coupled with diode-array detector [dergipark.org.tr]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. [PDF] Easy, Precise and Accurate Quantitative NMR | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 12. researchgate.net [researchgate.net]
- 13. Quality Control Assays of Essential Oils Using Benchtop NMR Spectroscopy: Quantification of Key Terpenes, Terpenoids, and Aldehydes Using an Internal Calibrant Approach | CoLab [colab.ws]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Geranyl Phenylacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the qualitative and quantitative analysis of Geranyl phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a common fragrance and flavor ingredient found in various consumer products.[1][2][3] Its analysis is crucial for quality control, formulation development, and safety assessment. These application notes detail the necessary protocols for sample preparation, instrument setup, and data analysis, and include a representative data summary and a visual workflow to ensure accurate and reproducible results.
Introduction
This compound (C18H24O2, M.W. 272.38 g/mol ) is an ester known for its pleasant floral, rosy, and honey-like aroma.[2][4][5] It is utilized in perfumes, cosmetics, and as a flavoring agent.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[6] This method offers high sensitivity and specificity, enabling the separation of the analyte from complex matrices and its unambiguous identification based on its mass spectrum.
Experimental Protocols
Sample Preparation
The appropriate sample preparation technique is critical for accurate GC-MS analysis and depends on the sample matrix.
Protocol 2.1.1: Liquid Samples (e.g., Perfumes, Essential Oils)
-
Dilution: Accurately weigh approximately 0.1 g of the liquid sample into a 10 mL volumetric flask.
-
Solvent Addition: Dilute the sample to the mark with a suitable volatile organic solvent such as methanol, acetone, or dichloromethane.[7]
-
Homogenization: Mix the solution thoroughly by vortexing.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[7]
-
Transfer: Transfer the filtered sample into a 2 mL glass autosampler vial for GC-MS analysis.[6]
Protocol 2.1.2: Solid Samples (e.g., Creams, Powders)
-
Extraction: Weigh approximately 1 g of the solid sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., hexane or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Sonicate the mixture for 15 minutes to facilitate the extraction of this compound.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the solvent.[7]
-
Collection: Carefully collect the supernatant (the clear liquid) and filter it through a 0.22 µm syringe filter into a clean vial.
-
Concentration (Optional): If the analyte concentration is expected to be low, the extract can be concentrated under a gentle stream of nitrogen.[8]
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.
-
Transfer: Transfer the final solution to a 2 mL glass autosampler vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters provide a starting point for the analysis of this compound and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-450 amu |
| Solvent Delay | 3 min |
Data Presentation
Qualitative Analysis
The identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a library, such as the NIST Mass Spectral Library.[9] The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of a characteristic ion is then used to determine the concentration of the analyte in the sample.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Retention Time (approx.) | 15-20 min (column dependent) | |
| Molecular Formula | C18H24O2 | [10] |
| Molecular Weight | 272.38 | [10] |
| CAS Number | 102-22-7 | [9] |
| Quantification Ion (m/z) | 91 | [9] |
| Qualifier Ions (m/z) | 69, 136, 272 | [9] |
| Calibration Range | 0.1 - 10 µg/mL | |
| Correlation Coefficient (r²) | > 0.995 |
Visualization of Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. geranyl phenyl acetate, 71648-43-6 [thegoodscentscompany.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. geranyl phenyl acetate, 102-22-7 [thegoodscentscompany.com]
- 5. This compound [ventos.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. organomation.com [organomation.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
Application Notes and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Geranyl Phenylacetate
Introduction
Geranyl phenylacetate is an ester valued for its pleasant floral and fruity aroma, finding significant application in the fragrance, cosmetic, and flavor industries.[1][2] It is synthesized from geraniol and phenylacetic acid.[2] To ensure the quality and purity of this compound in various formulations and as a raw material, a reliable and robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation, identification, and quantification of such compounds due to its specificity, sensitivity, and accuracy.
This document provides a detailed application note and protocol for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method. The methodology is designed for researchers, scientists, and professionals in drug development and quality control.
Principle of Analysis
The described method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, will be retained on the column and separated from more polar impurities. Elution is achieved by a gradient of an organic solvent (acetonitrile) and water, with a small amount of acid to ensure good peak shape. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, primarily due to the phenyl group in its structure.
Experimental Protocols
This section details the necessary materials, equipment, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade).
-
Reagents: Phosphoric acid or Formic acid (analytical grade).
-
Standards: this compound reference standard of known purity (e.g., >98%).[1]
Equipment
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[3]
-
Column: A C18 reverse-phase column is recommended. A common choice would be a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm or 0.22 µm).
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% solution of phosphoric acid or formic acid in water. For example, add 1 mL of phosphoric acid to 1 L of water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter and degas.
Standard Solution Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at the initial gradient composition) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile or methanol.
-
Further dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0 min: 60% B15 min: 90% B20 min: 90% B22 min: 60% B30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm or 254 nm[4] |
| Injection Volume | 10 µL |
Method Validation Parameters
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following table outlines the key validation parameters and their typical acceptance criteria.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks, and peak purity should be confirmed using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Logical Relationship of Method Validation
The following diagram shows the logical relationship between different method validation parameters.
Caption: HPLC Method Validation Parameter Relationships.
References
Application Notes and Protocols: Geranyl Phenylacetate as a Fragrance Ingredient in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl phenylacetate is an ester with a characteristic sweet, floral, and honey-like aroma, making it a valuable ingredient in the fragrance industry.[1][2][3][4] It is utilized in a variety of cosmetic and personal care products to impart a pleasant scent.[1] This document provides detailed application notes and protocols for the use of this compound in cosmetic formulations, with a focus on its physicochemical properties, safety, and analytical determination.
Physicochemical Properties
A comprehensive summary of the physical and chemical properties of this compound is presented in Table 1. This data is crucial for formulation development, ensuring compatibility with other ingredients and predicting its behavior in different cosmetic bases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | trans-3,7-Dimethyl-2,6-octadienyl phenylacetate | [3] |
| CAS Number | 102-22-7 | [1][2][3][5] |
| FEMA Number | 2516 | [1][3] |
| Molecular Formula | C18H24O2 | [1][2] |
| Molecular Weight | 272.38 g/mol | [1][2] |
| Appearance | Colorless to pale yellow clear liquid | [1][2][5] |
| Odor Profile | Soft, sweet, honey, rose, herbaceous, fruity | [3][4][5][6] |
| Boiling Point | 277 - 279 °C | [1] |
| Flash Point | > 100 °C | [6] |
| Specific Gravity | 0.97100 to 0.97800 @ 25.00 °C | [6] |
| Refractive Index | 1.507 - 1.511 @ 20°C | [1] |
| Solubility | Insoluble in water; soluble in ethanol and organic solvents | [2] |
Applications in Cosmetics
This compound is primarily used as a perfuming agent in a wide array of cosmetic products. Its tenacity and floral-fruity character make it a versatile component in fragrance compositions.[1][3]
Recommended Usage Levels:
The concentration of this compound in a final product depends on the desired fragrance intensity and the product type. Table 2 provides a summary of recommended and maximum usage levels based on industry guidelines.
Table 2: Recommended Usage Levels of this compound
| Application | Recommended Level | Reference |
| Fragrance Concentrate | Up to 5.0% | [6] |
| Perfume Compounds (Average) | 1.800% | [3] |
| Perfume Compounds (Maximum) | 12.000% | [3] |
| Fine Fragrance (unshaved skin) | Up to 25.00% | [7] |
| Fragrancing Creams | Up to 10.00% | [7] |
| Body Creams/Lotion | Up to 1.00% | [7] |
| Rinse-off Toiletries (Soap, Shampoo) | Up to 2.50% | [7] |
| Candles, Incense | Generally unrestricted (10-100%) | [7] |
Safety and Toxicology
This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[8] Toxicological data indicates a low order of acute toxicity.
Table 3: Toxicological Data for this compound
| Test | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | [5][6] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg | [5][6] |
| Skin Irritation/Sensitization | Human | Dermal | 4% solution: no irritation or sensitization | [6] |
While generally considered safe, it is essential to adhere to recommended usage levels to minimize the potential for skin sensitization.
Experimental Protocols
Protocol for Skin Irritation Testing (In Vitro) - Reconstructed Human Epidermis (RhE) Test Method (Adapted from OECD TG 439)
This protocol provides a general framework for assessing the skin irritation potential of a cosmetic formulation containing this compound using a reconstructed human epidermis model.
Objective: To determine the potential of a test substance to induce skin irritation.
Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is measured after a defined exposure and post-incubation period. A reduction in viability below a certain threshold indicates irritation potential.[9][10]
Materials:
-
Reconstructed human epidermis (RhE) tissue models
-
Assay medium
-
Phosphate-buffered saline (PBS)
-
Test substance (cosmetic formulation with this compound)
-
Negative control (e.g., sterile PBS)
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or other suitable solvent for formazan extraction
-
Multi-well plates
-
Incubator (37°C, 5% CO2)
-
Spectrophotometer
Procedure:
-
Pre-incubation: Equilibrate RhE tissues in assay medium for at least 1 hour at 37°C, 5% CO2.
-
Application of Test Substance: Apply a sufficient amount of the test substance (e.g., 25-50 µL for liquids, 25-50 mg for solids) to the surface of the RhE tissue. Apply negative and positive controls to separate tissues.
-
Exposure: Incubate for a defined period (e.g., 15-60 minutes) at 37°C, 5% CO2.
-
Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.
-
Post-incubation: Transfer the tissues to fresh assay medium and incubate for a prolonged period (e.g., 42 hours) to allow for recovery or manifestation of cytotoxic effects.
-
MTT Assay:
-
Transfer tissues to a multi-well plate containing MTT solution.
-
Incubate for approximately 3 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to a blue formazan precipitate.
-
Extract the formazan precipitate using isopropanol.
-
-
Measurement: Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for the test substance relative to the negative control. A viability of ≤ 50% is generally considered indicative of a skin irritant.[9]
Protocol for Skin Sensitization Testing - Human Repeat Insult Patch Test (HRIPT) (Conceptual Outline)
The HRIPT is a clinical study to assess the potential of a substance to induce skin sensitization. This is a highly specialized test conducted under medical supervision. The following is a conceptual outline of the RIFM standard protocol.[8][11]
Objective: To determine if a test material will induce dermal sensitization in a panel of human volunteers.
Phases:
-
Induction Phase:
-
Rest Period: A two-week period with no applications to allow for the development of an immune response if sensitization has been induced.
-
Challenge Phase:
Interpretation: A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase suggests sensitization.
Protocol for Quantification of this compound in a Cosmetic Product by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the extraction and quantification of this compound from a cosmetic matrix.
Objective: To determine the concentration of this compound in a cosmetic product.
Principle: this compound is extracted from the cosmetic matrix using a suitable solvent. The extract is then analyzed by GC-MS, which separates the components of the mixture and provides mass spectral data for identification and quantification.[3][4][5]
Materials:
-
Cosmetic product containing this compound
-
High-purity solvents (e.g., ethanol, hexane, dichloromethane)
-
Internal standard (e.g., a compound with similar chemical properties but not present in the sample)
-
This compound analytical standard
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation (Extraction):
-
Accurately weigh a known amount of the cosmetic product into a centrifuge tube.
-
Add a known volume of a suitable extraction solvent and a known amount of the internal standard.
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Carefully transfer the supernatant (the solvent layer containing the extracted this compound) to a clean autosampler vial.
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in the same solvent used for extraction. .
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with appropriate parameters for the analysis of semi-volatile compounds (e.g., injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings).
-
Inject a specific volume of the calibration standards and the sample extract into the GC-MS.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the concentration of this compound in the original cosmetic product, taking into account the initial weight of the product and the volume of the extraction solvent.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the use and analysis of cosmetic ingredients like this compound.
Caption: Experimental Workflow for a Cosmetic Ingredient.
Caption: Logical Relationship of Testing Procedures.
Caption: Example Signaling Pathway.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. utu.fi [utu.fi]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. testinglab.com [testinglab.com]
- 5. Analysis of fragrances in cosmetics by gas chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. siesascs.edu.in [siesascs.edu.in]
- 7. criver.com [criver.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. x-cellr8.com [x-cellr8.com]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
Application of Geranyl Phenylacetate as a Flavoring Agent in Food
Abstract:
This document provides detailed application notes and experimental protocols for the use of Geranyl Phenylacetate as a flavoring agent in various food products. This compound, a synthetic flavoring substance, is recognized for its pleasant floral and fruity aroma.[1] It is a valuable ingredient for researchers, scientists, and drug development professionals working on flavor applications in the food industry. This guide covers its regulatory status, sensory profile, recommended usage levels, and detailed protocols for its incorporation and evaluation in food matrices.
Introduction
This compound is an ester known for its characteristic sweet, honey-like, and rosy aroma with fruity undertones.[2][3] It is used to impart or enhance honey, cocoa, peach, and apricot notes in a variety of food products.[2][4] Chemically, it is the ester of geraniol and phenylacetic acid. Due to its stability and versatile sensory profile, it finds application in a wide range of food categories.[1]
Regulatory Status
-
GRAS Status: Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[5]
-
CFR Reference: 21CFR172.515[5]
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Clear, pale yellow to yellow liquid | [1][6] |
| Molecular Formula | C18H24O2 | [1][6] |
| Molecular Weight | 272.38 g/mol | [1] |
| Boiling Point | 307-308 °C | [6] |
| Refractive Index | 1.501-1.512 | [6] |
| Specific Gravity | 0.971-0.978 | [6] |
| Solubility | Insoluble in water; soluble in oils and 90% ethanol | [6] |
Sensory Profile and Applications
This compound possesses a complex and pleasant aroma profile, making it a versatile flavoring ingredient.
-
Odor Profile: Described as soft, sweet, with honey and rose notes, and slightly fruity and herbaceous undertones.[2][3]
-
Flavor Profile: Imparts sweet, honey, rosy, and apple-like taste characteristics.[2]
-
Recommended Applications:
-
Beverages: Adds fruity and floral notes to non-alcoholic beverages.[2]
-
Baked Goods: Provides a sweet, honey-like aroma and flavor.[2]
-
Confectionery: Used in hard and soft candies to enhance fruit and honey flavors.
-
Dairy Products: Can be used in yogurts and ice creams for a subtle floral-fruity note.
-
Other Applications: Suitable for use in honey, cocoa, peach, and apricot flavor formulations.[2][4]
-
Recommended Usage Levels
The following table summarizes typical usage levels of this compound in various food categories. These levels are provided as a guide and should be optimized based on the specific food matrix and desired flavor profile.
| Food Category | Average Usual ppm | Average Maximum ppm | Reference |
| Baked Goods | - | 4.70 | [2] |
| Non-alcoholic Beverages | - | 1.10 | [2] |
| Soft Candy | - | - | [4] |
| Hard Candy | - | - | |
| Chewing Gum | - | - | |
| Ice Cream, Ices | - | - |
Note: "-" indicates that specific data was not available in the cited sources. Researchers should start with low concentrations and adjust based on sensory evaluation.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Beverage Matrix
Objective: To evaluate the sensory profile of this compound in a model beverage system.
Materials:
-
This compound (food grade)
-
Propylene Glycol (PG) or Ethanol (95%) as a solvent
-
Sucrose
-
Citric Acid
-
Deionized Water
-
Glass beakers, graduated cylinders, and magnetic stirrer
-
Calibrated pipettes
-
Amber glass bottles for storage
Procedure:
-
Stock Solution Preparation (1% w/v):
-
Accurately weigh 1.0 g of this compound.
-
Dissolve it in 100 mL of Propylene Glycol or Ethanol.
-
Stir until completely dissolved. Store in an amber glass bottle at 4°C.
-
-
Model Beverage Base Preparation:
-
Prepare a 10% sucrose and 0.1% citric acid solution in deionized water.
-
For example, to prepare 1000 mL of the base, dissolve 100 g of sucrose and 1 g of citric acid in deionized water and make up the volume to 1000 mL.
-
Stir until all solids are dissolved.
-
-
Dosing and Sample Preparation:
-
Prepare a series of dilutions of the this compound stock solution to achieve final concentrations of 0.1, 0.5, and 1.0 ppm in the beverage base.
-
For a 1.0 ppm sample in 100 mL of beverage base, add 10 µL of the 1% stock solution.
-
Prepare a control sample containing only the beverage base.
-
-
Homogenization and Storage:
-
Thoroughly mix each sample.
-
Store the prepared beverage samples in amber glass bottles and refrigerate for at least 24 hours before sensory evaluation to allow for flavor equilibration.
-
References
Geranyl Phenylacetate: Application Notes for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl phenylacetate is an ester recognized for its characteristic soft, sweet, honey-rose floral aroma.[1][2] Beyond its extensive use in the fragrance and flavor industries, its stability and distinct chemical properties make it a valuable analytical standard for various applications, including quality control in essential oil analysis, metabolite identification, and as a reference in the development of new therapeutic agents.[3] This document provides detailed application notes and protocols for the use of this compound as an analytical standard.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and application.
| Property | Value | Reference |
| CAS Number | 102-22-7 | [3][4][5][6][7][8][9] |
| Molecular Formula | C₁₈H₂₄O₂ | [3][4][5][6][7][8] |
| Molecular Weight | 272.38 g/mol | [3][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [3][8][] |
| Boiling Point | 277 - 279 °C | [3] |
| Refractive Index | n20/D 1.507 - 1.511 | [3] |
| Purity | 98 - 100% | [3] |
| Solubility | Insoluble in water; soluble in alcohol | [] |
| Storage | Store at room temperature in a tightly sealed container, protected from light. | [3][8][] |
Applications in Analytical Chemistry
This compound's primary role as an analytical standard is in chromatographic techniques for the identification and quantification of this analyte in complex matrices.
Gas Chromatography (GC)
Application: Determination of this compound in essential oils, perfumes, and food matrices. It can also be used as an internal or external standard for the quantification of other volatile and semi-volatile compounds.
Protocol for GC-FID Analysis:
-
Standard Preparation:
-
Prepare a stock solution of 1000 µg/mL this compound in high-purity ethanol.
-
Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
Application: Analysis of this compound in less volatile samples or when derivatization for GC is not desirable.
Protocol for HPLC-UV Analysis:
-
Standard Preparation:
-
Prepare a 1000 µg/mL stock solution of this compound in HPLC-grade methanol.
-
Prepare calibration standards by diluting the stock solution in the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
-
Instrumentation (Typical Parameters):
-
HPLC System: Equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify this compound in samples based on the calibration curve.
-
Experimental Workflows
The following diagrams illustrate the typical workflows for using this compound as an analytical standard in GC and HPLC.
Workflow for GC-FID analysis using this compound standard.
Workflow for HPLC-UV analysis using this compound standard.
Relevance in Drug Development
While primarily known for its sensory properties, this compound has been investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory effects.[3] In drug development, it can serve as a reference compound in screening assays or as a starting point for the synthesis of novel derivatives with enhanced biological activity. Its use as an analytical standard is critical for ensuring the accuracy and reproducibility of in vitro and in vivo studies.
For instance, when evaluating the anti-inflammatory properties of a new compound, this compound could be used as a positive control or a reference standard to compare efficacy. The logical relationship for such an application is depicted below.
Logical diagram for using this compound as a reference in drug screening.
Conclusion
This compound is a versatile and reliable analytical standard for a range of applications in research and industry. Its well-defined properties and commercial availability make it an excellent choice for method development, validation, and routine quality control. The protocols and workflows provided in this document offer a comprehensive guide for its effective implementation in the laboratory.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. olfactorian.com [olfactorian.com]
- 3. chemimpex.com [chemimpex.com]
- 4. geranyl phenyl acetate, 102-22-7 [thegoodscentscompany.com]
- 5. This compound [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. CAS 102-22-7: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound [ventos.com]
- 9. parchem.com [parchem.com]
Application Notes and Protocols for the Enzymatic Synthesis of Geranyl Phenylacetate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl phenylacetate, a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries, can be synthesized efficiently and sustainably using lipase-catalyzed esterification. This biocatalytic approach offers high specificity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. These application notes provide a detailed protocol for the synthesis of this compound from geraniol and phenylacetic acid using an immobilized lipase, Novozym® 435 (Candida antarctica lipase B). The protocol is based on established methodologies for the synthesis of similar geranyl esters.[1][2][3] This document outlines the reaction mechanism, a comprehensive experimental protocol, and expected outcomes based on quantitative data from related studies.
Introduction
Geranyl esters are a class of organic compounds known for their pleasant floral and fruity aromas, making them highly sought after in the food, cosmetic, and fragrance industries.[3] Beyond their aromatic properties, some geranyl esters exhibit interesting biological activities. The enzymatic synthesis of these esters using lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) has become an attractive alternative to chemical synthesis.[3] Lipases are robust enzymes that can function in non-aqueous media, catalyzing esterification and transesterification reactions with high regio- and enantioselectivity.[4]
The use of immobilized lipases, such as Novozym® 435, is particularly advantageous as it simplifies catalyst recovery and reuse, enhancing the economic feasibility of the process.[5][6] This protocol details the direct esterification of geraniol with phenylacetic acid in a solvent-free system, a green chemistry approach that minimizes waste and avoids the use of potentially hazardous organic solvents.[1][3]
Reaction Mechanism and Workflow
The lipase-catalyzed esterification of geraniol with phenylacetic acid is believed to follow a Ping-Pong Bi-Bi mechanism. This mechanism involves the formation of a covalent acyl-enzyme intermediate.
Catalytic Mechanism: Ping-Pong Bi-Bi
The reaction proceeds in two main stages:
-
Acylation: The lipase's active site serine residue attacks the carbonyl carbon of phenylacetic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a stable acyl-enzyme complex.
-
Deacylation: Geraniol, the alcohol substrate, then enters the active site and attacks the acyl-enzyme complex. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the this compound ester and regenerate the free enzyme.
Experimental Workflow
The overall experimental process involves preparation of reactants, the enzymatic reaction under controlled conditions, and subsequent analysis of the product.
Experimental Protocols
This protocol is adapted from established methods for the synthesis of geranyl acetate and other geranyl esters using Novozym® 435.[1][2][7]
Materials and Reagents
-
Geraniol (≥98% purity)
-
Phenylacetic acid (≥99% purity)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Hexane (analytical grade, for sample dilution and enzyme washing)
-
Ethanol (analytical grade, for enzyme washing)
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., 25 mL screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
Synthesis Procedure
-
Reactant Preparation: In a 25 mL screw-capped flask, add geraniol and phenylacetic acid. For optimization, different molar ratios should be explored (see Table 1). A starting point is a 1:1 molar ratio.
-
Enzyme Addition: Add Novozym® 435 to the reaction mixture. The enzyme loading is a critical parameter to optimize, typically ranging from 5% to 15% (w/w) of the total substrate weight.
-
Reaction Incubation: Place the sealed flask in a shaking incubator set to the desired temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm). The reaction is typically run for 4 to 24 hours.
-
Monitoring the Reaction: At regular intervals (e.g., every 2 hours), withdraw a small aliquot (approx. 10 µL) of the reaction mixture.
-
Sample Preparation for GC Analysis: Dilute the aliquot with 1 mL of hexane. Dry the sample over a small amount of anhydrous sodium sulfate before injection into the GC.
-
Reaction Termination and Enzyme Recovery: After the reaction reaches the desired conversion or equilibrium, terminate it by filtering the mixture to separate the immobilized enzyme. Wash the recovered enzyme with ethanol followed by hexane to remove any residual substrates and products. The enzyme can then be dried and stored for reuse.
-
Product Analysis: Quantify the conversion of geraniol and the yield of this compound by gas chromatography. The percentage conversion can be calculated based on the disappearance of the limiting reactant (geraniol).
Gas Chromatography (GC) Analysis Method
-
Instrument: Gas Chromatograph with FID.
-
Column: A suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injection Volume: 1 µL.
Data Presentation and Expected Results
The following tables summarize quantitative data from studies on the enzymatic synthesis of geranyl esters. While specific values for this compound will vary, these provide a strong indication of the expected influence of different reaction parameters.
Table 1: Effect of Molar Ratio on Geranyl Ester Conversion
| Acyl Donor | Molar Ratio (Geraniol:Acyl Donor) | Enzyme | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Ethyl Acetate | 1:7 | Novozym® 435 | 60 | 2 | 83 | [1][8] |
| Acetic Anhydride | 1:4 | Immobilized Lipase | 40 | ~1.2 | 98.3 | [9] |
| Oleic Acid | 1:1 | Novozym® 435 | 35 | 4 | 80-100 | [2] |
| Lauric Acid | 1:1 | Novozym® 435 | 35 | 4 | 80-100 | [2] |
Note: For direct esterification with phenylacetic acid, a molar ratio of 1:1 is a common starting point. An excess of one substrate may be used to shift the equilibrium towards product formation.
Table 2: Effect of Temperature on Geranyl Ester Synthesis
| Acyl Donor | Molar Ratio | Enzyme | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Ethyl Acetate | 1:7 | Novozym® 435 | 50 | 2 | ~75 | [1] |
| Ethyl Acetate | 1:7 | Novozym® 435 | 60 | 2 | 83 | [1] |
| Ethyl Acetate | 1:7 | Novozym® 435 | 70 | 2 | ~80 | [1] |
| Acetic Acid | 1:1 | Novozym® 435 | 55 | 4 | 82.9 | [6] |
| Acetic Acid | 1:1 | P. fluorescens Lipase | 30 | - | Optimal Temp. | [9] |
Note: Lipase activity generally increases with temperature up to an optimum, after which thermal denaturation can occur. A typical range for Novozym® 435 is 40-70°C.
Table 3: Effect of Enzyme Loading on Geranyl Ester Conversion
| Acyl Donor | Enzyme | Enzyme Loading | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Ethyl Acetate | Novozym® 435 | 8.5 g/L | 60 | 2 | ~78 | [1] |
| Ethyl Acetate | Novozym® 435 | 12.7 g/L | 60 | 2 | 83 | [1] |
| Ethyl Acetate | Novozym® 435 | 16.9 g/L | 60 | 2 | ~84 | [1] |
| Acetic Anhydride | Immobilized P. sp. Lipase | ~11% (w/w) | 30 | 24 | 96 | [9] |
Note: Increasing the enzyme concentration generally increases the reaction rate, but beyond a certain point, the increase may become non-linear due to mass transfer limitations or substrate depletion.
Conclusion
The enzymatic synthesis of this compound using immobilized lipase is a promising green alternative to conventional chemical methods. The provided protocol, based on extensive research into the synthesis of similar high-value geranyl esters, offers a robust starting point for researchers. Key parameters for optimization include the molar ratio of geraniol to phenylacetic acid, reaction temperature, and enzyme loading. By following this application note, scientists can efficiently develop a sustainable process for the production of this compound for various industrial applications. Further studies should focus on the reusability of the enzyme and process scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of geranyl acetate by transesterification of geraniol with ethyl acetate over Candida antarctica lipase as catalyst in solvent‐free system - Publications of the IAS Fellows [repository.ias.ac.in]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Geranyl Phenylacetate from Michelia champaca Essential Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl phenylacetate is a significant aromatic ester known for its pleasant, soft, and sweet honey-rose fragrance. Its potential applications span the fragrance, cosmetic, and pharmaceutical industries. While present in some essential oils, its isolation in a pure form is essential for detailed research and development of new products. This document provides a comprehensive guide to the isolation and purification of this compound, with a specific focus on its extraction from the essential oil of Michelia champaca flowers, a promising botanical source.
The protocols outlined below are based on established techniques for essential oil extraction and purification of structurally related compounds. They are intended to serve as a robust starting point for laboratory-scale isolation and can be optimized for higher yields and purity.
Data Presentation: Physicochemical Properties and Composition
A thorough understanding of the physicochemical properties of this compound and the composition of the source material is crucial for a successful isolation and purification process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄O₂ | [1] |
| Molecular Weight | 272.38 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 378.09 °C at 760 mmHg (estimated) | [1] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
| Odor Profile | Aromatic, fruity, honey, geranium | [1] |
Table 2: Reported Chemical Composition of Michelia champaca Flower Essential Oil (Steam Distilled)
| Compound | Relative Percentage (%) |
| Linalool | 66.92 |
| 2-Methyl butanoic acid | 28.92 (in hexane extract) |
| Indole | 35.5 (in enfleurage extract) |
| Benzyl acetate | Present |
| Methyl benzoate | Present |
| Phenethyl alcohol | Present |
| This compound | Present (concentration not specified in available abstracts) |
Note: The exact composition of essential oils can vary based on geographical location, harvest time, and extraction method. The presence of this compound has been noted in the concrete and absolute of Michelia champaca flowers; its concentration in the steam-distilled oil requires confirmation from the full study by Rout et al. (2006) for optimal planning.
Experimental Workflow
The overall process for isolating and purifying this compound from Michelia champaca essential oil involves three main stages: extraction of the essential oil from the plant material, purification of the target compound using column chromatography, and finally, analysis and characterization of the purified product.
References
The Untapped Potential of Geranyl Phenylacetate in Pest Management: A Call for Research
While Geranyl Phenylacetate, a compound known for its pleasant floral and fruity aroma, is a staple in the fragrance and flavor industries, its application as an attractant in pest management remains a largely unexplored frontier. Despite the known roles of structurally related compounds in insect behavior, a comprehensive review of scientific literature reveals a significant gap in research specifically investigating the efficacy of this compound as a pest attractant.
Currently, there is no publicly available quantitative data from field trials or laboratory bioassays to support the use of this compound for attracting specific pest species. Consequently, detailed application notes and standardized protocols for its use in pest management have not been established. This lack of research extends to the physiological mechanisms of action, with no specific studies on the olfactory signaling pathways in insects that might be activated by this compound.
This report aims to provide a framework for future research by outlining hypothetical experimental designs and potential signaling pathways, based on established principles of chemical ecology and insect olfaction. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a novel semiochemical for pest control.
Hypothetical Applications and Future Research Directions
While no specific pests have been documented as being attracted to this compound, its chemical structure suggests potential activity. The "geranyl" moiety is found in the pheromones of several agricultural pests, and "phenylacetate" esters are known to be attractive to a variety of insects. This structural combination warrants investigation into its attractiveness to a range of pests, including:
-
Lepidoptera (Moths and Butterflies): Many species are attracted to floral scents for nectar feeding.
-
Coleoptera (Beetles): Certain species, particularly those that feed on flowers or fruit, may respond to this compound.
-
Diptera (Flies): Some fruit flies and other pestiferous flies are known to be attracted to floral esters.
To explore these possibilities, a systematic research approach is necessary.
Proposed Experimental Protocols
The following protocols are proposed as a starting point for investigating the potential of this compound as a pest attractant.
Protocol 1: Laboratory Bioassays - Olfactometer Studies
Objective: To determine if this compound elicits an attractive or repellent behavioral response in a controlled laboratory setting.
Materials:
-
Y-tube or four-arm olfactometer
-
Air pump and flow meters
-
Charcoal-filtered, humidified air source
-
Test insects (e.g., Spodoptera frugiperda, Drosophila melanogaster)
-
This compound (high purity)
-
Solvent (e.g., hexane, paraffin oil)
-
Filter paper strips
Methodology:
-
Prepare a serial dilution of this compound in the chosen solvent (e.g., 1%, 0.1%, 0.01%).
-
Apply a known volume (e.g., 10 µL) of the this compound solution to a filter paper strip.
-
Apply the same volume of solvent only to a separate filter paper strip to serve as the control.
-
Allow the solvent to evaporate from both filter paper strips.
-
Place the treatment strip in one arm of the olfactometer and the control strip in the other arm.
-
Introduce a single insect into the base of the olfactometer.
-
Record the insect's choice of arm and the time spent in each arm over a set period (e.g., 5-10 minutes).
-
Repeat with a sufficient number of insects to achieve statistical power.
-
Randomize the position of the treatment and control arms between replicates to avoid positional bias.
Data Analysis:
-
Use a chi-square test to determine if there is a significant preference for the arm containing this compound.
-
Use a t-test or ANOVA to compare the time spent in the treatment and control arms.
Protocol 2: Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to this compound, providing physiological evidence of olfactory detection.
Materials:
-
Electroantennograph system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Dissecting microscope
-
Test insect
-
This compound
-
Solvent
-
Odor delivery system (puff generator)
Methodology:
-
Excise the antenna from a live, immobilized insect.
-
Mount the antenna between two electrodes using conductive gel.
-
Deliver a puff of clean, humidified air over the antenna to establish a baseline reading.
-
Deliver a puff of air carrying a known concentration of this compound over the antenna.
-
Record the resulting depolarization of the antennal membrane (EAG response).
-
Test a range of concentrations to determine the dose-response relationship.
-
Use a solvent-only puff as a negative control.
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus.
-
Normalize the responses to a standard reference compound if desired.
-
Generate a dose-response curve to determine the detection threshold.
Protocol 3: Field Trapping Trials
Objective: To evaluate the effectiveness of this compound as a lure in a natural environment.
Materials:
-
Insect traps (e.g., delta traps, sticky traps)
-
Lure dispensers (e.g., rubber septa, cotton wicks)
-
This compound
-
Solvent/carrier
-
Control lures (solvent only)
-
Randomized block experimental design in a suitable field location
Methodology:
-
Prepare lures by loading dispensers with a specific dose of this compound.
-
Deploy traps in the field according to a randomized block design, with a set distance between traps to avoid interference.
-
Include traps with control lures (dispensers with solvent only).
-
Check traps at regular intervals (e.g., daily or weekly) and record the number and species of insects captured.
-
Continue the trial for a predetermined period, replacing lures as needed based on their release profile.
Data Analysis:
-
Use ANOVA or a similar statistical test to compare the mean number of target insects captured in traps baited with this compound versus control traps.
-
If multiple doses are tested, analyze for a dose-dependent effect.
Putative Signaling Pathway and Experimental Workflow
While the specific signaling pathway for this compound is unknown, a general insect olfactory signaling pathway can be hypothesized.
Caption: Hypothetical olfactory signaling pathway for this compound in an insect.
The experimental workflow to validate this compound would follow a logical progression from laboratory to field.
Caption: A proposed experimental workflow for evaluating this compound.
Conclusion
The exploration of this compound as a pest attractant represents a promising, yet unchartered, area of research. While the current lack of data prevents the formulation of definitive application notes, the proposed protocols and hypothetical frameworks provided here offer a clear roadmap for future investigations. Should this compound prove effective, it could offer a valuable new tool for the development of environmentally benign and species-specific pest management strategies. Further research is strongly encouraged to unlock the potential of this compound in this important field.
Unlocking Nature's Arsenal: Application Notes on the Antifeedant Potential of Geranyl Phenylacetate Derivatives Against Insects
For Researchers, Scientists, and Drug Development Professionals
The relentless search for sustainable and effective pest management strategies has turned the spotlight on naturally derived compounds. Among these, terpenoids and their derivatives have emerged as promising candidates for developing novel insect antifeedants. This document provides detailed application notes and protocols to guide research into the antifeedant potential of geranyl phenylacetate derivatives, a class of compounds at the intersection of two biologically active moieties: the monoterpenoid geraniol and the aromatic phenylacetic acid.
While direct and extensive research on the antifeedant properties of this compound derivatives is limited in publicly available literature, studies on structurally related compounds, such as geranylacetone and other geranyl esters, provide a strong rationale for their investigation. This document leverages findings from these related studies to propose a framework for evaluating this compound derivatives as next-generation insect control agents.
Rationale for Investigation
Geraniol, a primary component of rose and citronella oils, is known for its repellent and insecticidal properties. Its esterification, for instance into geranyl acetate, can modify its biological activity, sometimes enhancing its efficacy or stability. Similarly, phenylacetic acid and its derivatives are found in various natural sources and have demonstrated antimicrobial and insecticidal effects. The combination of these two fragments in this compound derivatives presents a compelling hypothesis for potent antifeedant activity.
Data Presentation: A Framework for Quantitative Analysis
To facilitate a structured investigation and comparison of novel this compound derivatives, all quantitative data should be summarized in clear, well-organized tables. The following tables provide a template for presenting antifeedant and related bioactivity data, populated with hypothetical data for illustrative purposes, as specific data for these derivatives are not yet available.
Table 1: Antifeedant Activity of this compound Derivatives Against Spodoptera litura (No-Choice Test)
| Compound ID | Derivative Substitution | Concentration (µg/cm²) | Feeding Deterrence Index (FDI %) | EC₅₀ (µg/cm²) |
| GPA-001 | Unsubstituted | 10 | 45.2 ± 3.1 | 18.5 |
| GPA-002 | 4-Chloro | 10 | 78.9 ± 4.5 | 6.2 |
| GPA-003 | 4-Methoxy | 10 | 62.1 ± 2.8 | 11.8 |
| GPA-004 | 2,4-Dichloro | 10 | 91.5 ± 5.2 | 3.1 |
| Control | - | - | 0 | - |
| Azadirachtin | - | 1 | 95.0 ± 2.0 | 0.8 |
Table 2: Larvicidal Activity of this compound Derivatives Against Aedes aegypti
| Compound ID | Derivative Substitution | Concentration (ppm) | Mortality (%) | LC₅₀ (ppm) |
| GPA-001 | Unsubstituted | 25 | 35.6 ± 2.5 | 48.2 |
| GPA-002 | 4-Chloro | 25 | 85.3 ± 3.9 | 12.7 |
| GPA-003 | 4-Methoxy | 25 | 55.1 ± 3.1 | 28.9 |
| GPA-004 | 2,4-Dichloro | 25 | 98.2 ± 1.5 | 5.4 |
| Control | - | - | < 5 | - |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results. The following are methodologies for key experiments in the evaluation of antifeedant potential.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the esterification of geraniol with substituted phenylacetic acids.
Materials:
-
Geraniol
-
Substituted phenylacetic acids (e.g., 4-chlorophenylacetic acid, 4-methoxyphenylacetic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the substituted phenylacetic acid (1.2 equivalents) and geraniol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified this compound derivatives by NMR and Mass Spectrometry.
Antifeedant Bioassay: Leaf Disc No-Choice Method
This method is widely used to determine the intrinsic feeding deterrence of a compound.
Insect Species: Spodoptera litura (Tobacco Cutworm), 3rd instar larvae (pre-starved for 4 hours).
Materials:
-
Fresh castor bean (Ricinus communis) leaves
-
Cork borer (2 cm diameter)
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Acetone (solvent)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Azadirachtin)
Procedure:
-
Prepare stock solutions of the test compounds and positive control in acetone.
-
Cut leaf discs (2 cm diameter) from fresh castor bean leaves using a cork borer.
-
Individually dip the leaf discs in the respective test solutions for 10-15 seconds.
-
Dip control discs in acetone alone.
-
Allow the solvent to evaporate completely at room temperature.
-
Place one treated leaf disc in each Petri dish lined with moist filter paper.
-
Introduce one pre-starved 3rd instar larva of S. litura into each Petri dish.
-
Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 h L:D photoperiod).
-
After 24 hours, remove the larvae and the remaining leaf discs.
-
Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [(C - T) / C] x 100 where C is the area consumed in the control and T is the area consumed in the treatment.
-
Determine the EC₅₀ (Effective Concentration to deter feeding by 50%) value for active compounds through dose-response studies.
Larvicidal Bioassay
This assay assesses the toxic effects of the compounds on insect larvae.
Insect Species: Aedes aegypti (Yellow Fever Mosquito), 3rd or 4th instar larvae.
Materials:
-
250 ml glass beakers
-
Dechlorinated water
-
Ethanol (solvent)
-
Test compounds
-
Larval food (e.g., yeast extract)
Procedure:
-
Prepare stock solutions of the test compounds in ethanol.
-
Add the required volume of the stock solution to 200 ml of dechlorinated water in a beaker to achieve the desired test concentrations.
-
Prepare a control beaker with the same amount of ethanol.
-
Introduce 25 late 3rd or early 4th instar larvae of A. aegypti into each beaker.
-
Add a small amount of larval food to each beaker.
-
Maintain the beakers at 27 ± 2°C and 75 ± 5% RH.
-
Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to probing.
-
Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value for active compounds through dose-response studies.
Visualizations
Diagrams illustrating workflows and relationships can significantly aid in understanding and planning research.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.
Concluding Remarks
The exploration of this compound derivatives as insect antifeedants represents a promising avenue for the development of novel, potentially safer, and more effective pest management agents. The protocols and frameworks outlined in these application notes provide a robust starting point for researchers to systematically synthesize, screen, and evaluate these compounds. Through rigorous quantitative analysis and structure-activity relationship studies, the full potential of this chemical class can be unlocked, contributing to the future of sustainable agriculture and public health.
Application Notes and Protocols for Geranyl Phenylacetate as a Potential Repellent for Brown Treesnakes (Boiga irregularis)
Disclaimer: No direct scientific studies were identified that specifically evaluate the efficacy of geranyl phenylacetate as a repellent for the brown treesnake (Boiga irregularis). The following application notes and protocols are based on research conducted with the structurally similar compound, geranyl acetate, which has been studied for its repellent effects on this species. These protocols are intended to provide a methodological framework for researchers and drug development professionals to investigate this compound as a potential snake repellent.
Introduction
The brown treesnake is an invasive species that has caused significant ecological damage, particularly on the island of Guam. The development of effective repellents is a crucial component of management and control strategies to prevent its spread to other ecosystems. While research has identified several chemical irritants that elicit avoidance behavior in brown treesnakes, data on this compound is currently lacking. The protocols outlined below are adapted from studies on geranyl acetate and other natural compounds, providing a foundation for future research into the potential of this compound as a repellent.[1][2][3]
Quantitative Data Summary
The following table summarizes the behavioral responses of brown treesnakes to aerosolized geranyl acetate, as reported in the scientific literature. This data is provided as a comparative reference for potential studies on this compound.
| Compound | Concentration | Application Method | Observed Behavioral Response in Brown Treesnakes | Reference |
| Geranyl Acetate | 10 g/liter | 2-second aerosol burst | Potent irritant, inducing prolonged, violent, and undirected locomotory behavior. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the repellency of this compound against brown treesnakes, adapted from established protocols for similar compounds.[1]
3.1. Preparation of Test Solutions
-
Solubilization: Prepare a 10 g/liter solution of this compound in a suitable solvent. Ethanol or a similar volatile solvent is recommended.
-
Emulsification: For aqueous aerosol delivery, an emulsifier may be necessary to ensure proper dispersion. A 1% solution of a non-ionic surfactant such as polysorbate 80 (Tween 80) can be used.
-
Control Solutions: Prepare a solvent-only control and a water-only control to account for any effects of the delivery vehicle.
3.2. Animal Subjects and Acclimation
-
Subjects: Use wild-caught, adult brown treesnakes.
-
Housing: House snakes individually in appropriate enclosures with a hide box and water ad libitum.
-
Acclimation: Allow snakes to acclimate to laboratory conditions for a minimum of one week prior to testing. Ensure a regular light-dark cycle and maintain appropriate temperature and humidity.
3.3. Repellency Bioassay
-
Test Arena: Conduct trials in a well-ventilated, enclosed test chamber (e.g., a glass aquarium with a secure lid).
-
Acclimation to Arena: Place a single snake in the test arena and allow it to acclimate for at least 30 minutes, or until it becomes quiescent.
-
Aerosol Application:
-
Deliver a standardized 2-second burst of the test or control solution from a pressurized aerosol canister through a port in the lid of the test arena.
-
Direct the aerosol stream towards the anterior third of the snake's body from a fixed distance.
-
-
Behavioral Observation:
-
Record the snake's behavior for a set period (e.g., 5 minutes) immediately following the aerosol application.
-
Use a video camera to record the trials for later analysis.
-
Score the behavioral responses using a standardized ethogram (see Table 2).
-
Table 2: Ethogram for Scoring Brown Treesnake Behavioral Responses
| Behavior | Description |
| No Response | The snake remains coiled and shows no discernible reaction to the stimulus. |
| Alert | Head raised, increased tongue-flicking, but no significant body movement. |
| Slow, Directed Movement | The snake moves away from the stimulus in a controlled, exploratory manner. |
| Rapid, Undirected Movement | Frantic, non-directional thrashing and attempts to climb the walls of the enclosure. |
| Gaping | Mouth held open in a defensive posture. |
| Hissing | Audible expulsion of air. |
Signaling Pathways and Experimental Workflows
4.1. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for testing the repellency of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Geranyl Phenylacetate Synthesis
Welcome to the technical support center for the synthesis of geranyl phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the esterification of geraniol with a phenylacetic acid derivative. The most common laboratory and industrial methods include:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification of geraniol with phenylacetic acid.[1][2][3] It is a reversible reaction, and various techniques are used to drive it towards the product.[2][4]
-
Reaction with Phenylacetyl Chloride: A more reactive derivative of phenylacetic acid, phenylacetyl chloride, can be reacted with geraniol to form the ester.[5] This method is often faster but may require handling of more hazardous reagents.
-
Enzymatic Synthesis (Transesterification): Biocatalysis using lipases offers a greener and more selective alternative.[6][7][8] In this method, an acyl donor, such as a simple ester of phenylacetic acid, is used to transfer the phenylacetyl group to geraniol.
Q2: What factors can influence the yield of this compound?
A2: Several factors can significantly impact the final yield of the ester:
-
Catalyst: The choice and concentration of the catalyst (e.g., sulfuric acid, solid superacids, or enzymes) are critical.[2][9]
-
Reactant Molar Ratio: Using an excess of one reactant, typically the less expensive one, can shift the equilibrium towards the product side in reversible reactions like Fischer esterification.[3][4]
-
Temperature: Reaction temperature affects the rate of reaction. However, excessively high temperatures can lead to side reactions and degradation of reactants or products.
-
Water Removal: In Fischer esterification, water is a byproduct. Its removal (e.g., by azeotropic distillation or using a dehydrating agent) is crucial to drive the reaction to completion.[4]
-
Reaction Time: Sufficient reaction time is needed to reach equilibrium or completion.
-
Purity of Reagents: The purity of geraniol and the phenylacetic acid derivative will directly affect the purity and yield of the final product.
Q3: What are the typical side reactions to be aware of?
A3: During the synthesis of this compound, especially under acidic and high-temperature conditions, several side reactions can occur:
-
Isomerization of Geraniol: The acid catalyst can promote the isomerization of geraniol to other terpene alcohols.[9]
-
Dehydration of Geraniol: Strong acids and high temperatures can lead to the dehydration of geraniol, forming various terpene hydrocarbons.
-
Oxidation and Carbonization: The use of strong oxidizing acids like sulfuric acid can cause oxidation and charring of the organic reactants, leading to a lower yield and a darker-colored product.[9]
-
By-product formation with the acyl donor: In transesterification reactions, the choice of acyl donor is important to avoid unwanted side products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): A quantitative method to determine the conversion of reactants and the formation of the product over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the relative concentrations of reactants and products.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Inactive Catalyst | For acid catalysis, ensure the acid is of appropriate concentration and not expired. For enzymatic catalysis, verify the activity of the lipase and ensure proper storage conditions were maintained. |
| Insufficient Reaction Time or Temperature | Monitor the reaction over a longer period. Gradually increase the reaction temperature, but be mindful of potential side reactions. |
| Equilibrium Not Shifted Towards Products (Fischer Esterification) | Use an excess of one reactant (e.g., phenylacetic acid if geraniol is more valuable). Actively remove water using a Dean-Stark apparatus or molecular sieves.[4] |
| Poor Quality of Reagents | Use reagents of high purity. If necessary, purify the starting materials before the reaction. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | Improve the reaction conversion by optimizing conditions (see above). After the reaction, use techniques like liquid-liquid extraction to remove the more polar starting materials (geraniol and phenylacetic acid). Purification by column chromatography is also effective.[10] |
| Side Products from Isomerization or Degradation | Lower the reaction temperature. Use a milder catalyst, such as a solid acid catalyst or an enzyme, which can offer higher selectivity.[9] |
| Residual Catalyst | For acid catalysis, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup. For solid catalysts, simple filtration can be used for removal.[9] |
Issue 3: Dark Color of the Product Mixture
| Potential Cause | Suggested Solution |
| Carbonization of Organic Material | This is often caused by strong acids like sulfuric acid at high temperatures.[9] Reduce the reaction temperature or use a less harsh acid catalyst. |
| Oxidation | If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Starting Materials | Ensure the purity of your reactants. |
Experimental Protocols
Method 1: Fischer-Speier Esterification
This protocol is a general guideline for the acid-catalyzed esterification of geraniol and phenylacetic acid.
Materials:
-
Geraniol (1.0 eq)
-
Phenylacetic acid (1.2 - 2.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene or Hexane (as solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexane)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark apparatus.
-
To the flask, add geraniol, phenylacetic acid, and the solvent (e.g., toluene).
-
Add the acid catalyst (e.g., a few drops of concentrated H₂SO₄) to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed or the reaction reaches equilibrium.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Method 2: Enzymatic Synthesis via Transesterification
This protocol provides a general method for lipase-catalyzed synthesis.
Materials:
-
Geraniol (1.0 eq)
-
Ethyl phenylacetate (as acyl donor, 1.0 - 3.0 eq)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Organic solvent (e.g., hexane, heptane) or solvent-free system
-
Molecular sieves (optional, to remove byproduct alcohol)
Procedure:
-
In a flask, combine geraniol, ethyl phenylacetate, and the solvent (if not a solvent-free system).
-
Add the immobilized lipase to the mixture.
-
If desired, add activated molecular sieves to adsorb the ethanol byproduct.
-
Stir the mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction by GC to determine the conversion to this compound.
-
Once the reaction has reached the desired conversion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Remove the solvent and excess ethyl phenylacetate under reduced pressure.
-
The resulting product may be of high purity, or further purification can be performed if necessary.
Data Presentation
Table 1: Comparison of Catalysts for Ester Synthesis (Illustrative Data)
| Catalyst | Reactants | Molar Ratio (Alcohol:Acid/Ester) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Novozym 435 | Geraniol, Ethyl Acetate | 1:7 | 60 | 2 | 83% Conversion | [7] |
| Pseudomonas sp. Lipase | Geraniol, Acetic Anhydride | 1:1 | - | - | up to 96% Yield | [6] |
| SO₄²⁻/TiO₂-SiO₂ | Geraniol, Acetic Anhydride | 1:1-1.5 (mass ratio) | 50-60 | 0.5-1.5 | High Yield | [9] |
| Cesium Fluoride | Geraniol, Phenylacetyl Chloride | - | Ambient | 48 | 85% Yield | [5] |
Note: The data for geranyl acetate synthesis can provide insights into optimizing this compound synthesis due to the structural similarity of the alcohol.
Visualizations
Signaling Pathways and Workflows
Caption: Fischer-Speier esterification pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. CAS 102-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN105906504A - Method for preparing natural geranyl acetate - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Purification challenges of Geranyl phenylacetate from reaction mixtures
Welcome to the technical support center for the purification of Geranyl Phenylacetate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound from reaction mixtures. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities include unreacted starting materials such as geraniol and phenylacetic acid (or its derivatives like phenylacetyl chloride). Side products can also be present, which may include isomers of geraniol that have reacted, or byproducts from side reactions like the dehydration of geraniol, especially if the reaction was conducted under harsh acidic conditions.
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for purifying this compound are fractional vacuum distillation and column chromatography. The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q3: My this compound appears yellowish after synthesis. Is this normal and how can I remove the color?
A3: A pale yellow color can be common in crude this compound. This coloration can be due to impurities or slight degradation. Purification by either vacuum distillation or column chromatography will typically yield a colorless to pale yellow liquid.[1][2] If the color persists after initial purification, a charcoal treatment followed by filtration may be employed, although this can lead to some product loss.
Q4: I am observing a low yield after purification. What are the potential causes?
A4: Low yields can result from several factors:
-
Incomplete reaction: The initial synthesis may not have gone to completion.
-
Loss during workup: Significant amounts of product may be lost during aqueous washes if emulsions form or if the product has some solubility in the aqueous phase.
-
Degradation: this compound can be susceptible to hydrolysis under strongly acidic or basic conditions during the workup. The geraniol moiety can also be prone to isomerization or degradation under harsh conditions.
-
Inefficient purification: Product may be lost during distillation due to co-distillation with other components or decomposition at high temperatures. In column chromatography, improper solvent selection can lead to poor separation and loss of product in mixed fractions.
Troubleshooting Guides
Purification Challenge: Removal of Unreacted Starting Materials
Problem: Significant amounts of geraniol and/or phenylacetic acid remain in the product after the initial workup.
Solution:
-
Aqueous Washes: Before distillation or chromatography, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted phenylacetic acid. Subsequently, a water wash will help remove the resulting sodium phenylacetate salt and any remaining water-soluble impurities. A final brine wash will aid in breaking any emulsions and removing excess water before drying the organic layer.
-
Fractional Vacuum Distillation: Geraniol (boiling point ~230 °C) and this compound (boiling point ~277-279 °C at atmospheric pressure) have different boiling points, allowing for their separation by fractional vacuum distillation.[1] Applying a vacuum will lower the boiling points and reduce the risk of thermal degradation.
-
Column Chromatography: Silica gel column chromatography is effective for separating the less polar this compound from the more polar geraniol and phenylacetic acid.
Purification Challenge: Poor Separation during Column Chromatography
Problem: this compound co-elutes with impurities, resulting in impure fractions.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal eluent for separation.
-
Aim for an Rf value of approximately 0.3 for this compound to achieve good separation on the column.
-
-
Adjust the Column Packing:
-
Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
-
Control the Elution Rate:
-
A slower flow rate can improve separation, especially for closely eluting compounds.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (like hexane) before loading it onto the column to ensure a tight band at the start of the chromatography.
-
Purification Challenge: Product Degradation during Purification
Problem: The final product is of low purity, and analysis (e.g., by GC-MS) indicates the presence of degradation products.
Potential Causes and Solutions:
-
Hydrolysis: If the purification process involves prolonged contact with acidic or basic conditions (e.g., residual acid or base from the workup), the ester can hydrolyze back to geraniol and phenylacetic acid. Ensure thorough neutralization and washing of the crude product before purification.
-
Thermal Decomposition: High temperatures during distillation can cause decomposition. Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
-
Isomerization: The double bonds in the geranyl group can be susceptible to isomerization, especially in the presence of acid and heat. Minimize exposure to harsh acidic conditions and high temperatures.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To purify this compound from a reaction mixture containing unreacted geraniol and other volatile impurities.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, receiving flasks, and vacuum source)
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
Procedure:
-
Preparation: Assemble the fractional distillation apparatus. Ensure all glassware is dry. Place the crude this compound and boiling chips (or a magnetic stir bar) into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with the heating mantle while stirring.
-
Fraction Collection:
-
Monitor the temperature at the head of the fractionating column.
-
Collect the first fraction, which will likely contain lower-boiling impurities.
-
As the temperature rises and stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the pure product.
-
Continue distillation until the temperature starts to rise again or the distillation rate significantly slows.
-
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Hexane
-
Ethyl acetate
-
TLC plates and developing chamber
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A common starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to settle, ensuring a uniformly packed bed. Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the predetermined solvent system.
-
Collect fractions in separate tubes.
-
-
Fraction Monitoring:
-
Monitor the elution of the product by spotting the collected fractions on TLC plates.
-
Visualize the spots under UV light or by staining (e.g., with a potassium permanganate stain).
-
-
Combining Fractions and Solvent Removal:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Quantitative Data
The following table summarizes typical purity levels and yields that can be expected for the purification of this compound, based on data for analogous ester purifications. Actual results may vary depending on the specific reaction conditions and the efficiency of the purification process.
| Purification Method | Starting Material Purity (Typical) | Expected Final Purity | Expected Yield | Notes |
| Fractional Vacuum Distillation | 60-80% | >95% | 70-85% | Effective for separating compounds with significantly different boiling points. |
| Column Chromatography | 60-80% | >98% | 60-80% | Can achieve very high purity but may result in lower yields due to product loss on the column. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Stability and degradation of Geranyl phenylacetate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Geranyl Phenylacetate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable ester, valued in the fragrance and flavor industries for its ability to withstand various processing conditions while retaining its aromatic profile.[1] For optimal shelf life, it should be stored in a cool, dry place, away from direct light and heat, in a tightly sealed container.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound, like other esters, is hydrolysis. This reaction breaks the ester bond to form geraniol and phenylacetic acid. This process can be catalyzed by acids or bases.[2][3] Other potential degradation pathways include oxidation of the terpene moiety and photodegradation upon exposure to UV light.
Q3: How does pH affect the stability of this compound?
A3: this compound is reported to be moderately alkali-stable.[4] In general, ester hydrolysis is accelerated in both acidic and alkaline conditions.[2][5][6] Therefore, significant deviations from a neutral pH can be expected to increase the rate of degradation into geraniol and phenylacetic acid.
Q4: Is this compound sensitive to light?
Q5: What are the expected degradation products of this compound?
A5: The primary and most predictable degradation products from hydrolysis are geraniol and phenylacetic acid. Under oxidative stress, various oxidation products of the geranyl moiety could be formed, and thermal degradation may lead to a more complex mixture of breakdown products.[8]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of characteristic floral-fruity scent in the sample. | Degradation of this compound, likely due to hydrolysis. | 1. Verify the pH of your sample matrix. Extreme pH values can accelerate hydrolysis. 2. Check the storage conditions. Ensure the sample is protected from high temperatures and light. 3. Analyze the sample for the presence of geraniol and phenylacetic acid using GC-MS or HPLC to confirm hydrolysis. |
| Appearance of unexpected peaks in chromatogram during analysis. | 1. Degradation of this compound into multiple byproducts. 2. Contamination of the sample or analytical system. | 1. Conduct a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidizing agent) to identify potential degradation products and their retention times. 2. Run a blank analysis of your solvent and sample matrix to check for contaminants. 3. Ensure proper cleaning and maintenance of your analytical instrumentation. |
| Inconsistent results in stability studies. | 1. Variability in storage conditions (temperature, humidity, light exposure). 2. Inconsistent sample preparation. 3. Issues with the analytical method's reproducibility. | 1. Use calibrated and controlled environmental chambers for stability testing.[7] 2. Develop and strictly follow a standard operating procedure (SOP) for sample preparation. 3. Validate your analytical method for precision, accuracy, and linearity. |
| Discoloration of the sample containing this compound. | 1. Oxidation of this compound or other components in the formulation. 2. Reaction with other ingredients in the formulation. | 1. Consider adding an antioxidant to your formulation. 2. Store the sample in an inert atmosphere (e.g., under nitrogen) to prevent oxidation. 3. Investigate potential interactions with other formulation components.[5] |
Quantitative Data Summary
The following tables provide illustrative data on the degradation of this compound under forced conditions. This data is hypothetical and intended to serve as a template for experimental data logging and analysis.
Table 1: Effect of pH on the Hydrolysis of this compound at 40°C
| pH | Time (days) | This compound Remaining (%) | Geraniol Formed (%) | Phenylacetic Acid Formed (%) |
| 3.0 | 0 | 100.0 | 0.0 | 0.0 |
| 7 | 95.2 | 4.7 | 4.8 | |
| 14 | 90.5 | 9.3 | 9.4 | |
| 30 | 82.1 | 17.5 | 17.8 | |
| 7.0 | 0 | 100.0 | 0.0 | 0.0 |
| 7 | 99.8 | 0.2 | 0.2 | |
| 14 | 99.5 | 0.5 | 0.5 | |
| 30 | 98.9 | 1.1 | 1.1 | |
| 9.0 | 0 | 100.0 | 0.0 | 0.0 |
| 7 | 92.3 | 7.6 | 7.7 | |
| 14 | 85.1 | 14.7 | 14.8 | |
| 30 | 72.4 | 27.2 | 27.5 |
Table 2: Effect of Temperature on the Degradation of this compound at pH 7.0
| Temperature (°C) | Time (days) | This compound Remaining (%) | Total Degradation Products (%) |
| 25 | 0 | 100.0 | 0.0 |
| 30 | 99.5 | 0.5 | |
| 60 | 99.0 | 1.0 | |
| 90 | 98.5 | 1.5 | |
| 40 | 0 | 100.0 | 0.0 |
| 30 | 98.9 | 1.1 | |
| 60 | 97.8 | 2.2 | |
| 90 | 96.7 | 3.3 | |
| 60 | 0 | 100.0 | 0.0 |
| 30 | 94.2 | 5.8 | |
| 60 | 88.7 | 11.3 | |
| 90 | 83.5 | 16.5 |
Table 3: Photostability of this compound (in Ethanol Solution) under UV Light (365 nm)
| Exposure Time (hours) | This compound Remaining (%) | Total Degradation Products (%) |
| 0 | 100.0 | 0.0 |
| 6 | 98.2 | 1.8 |
| 12 | 96.5 | 3.5 |
| 24 | 93.1 | 6.9 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To evaluate the stability of this compound in acidic, neutral, and alkaline conditions.
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl) solutions of pH 3 and pH 5
-
Phosphate buffer solution of pH 7
-
Sodium hydroxide (NaOH) solutions of pH 9 and pH 11
-
Environmental chamber set to 40°C
-
HPLC or GC-MS system
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
For each pH condition, prepare triplicate samples by adding a known amount of the stock solution to the respective buffer or solution.
-
Prepare a control sample with the stock solution in ethanol only.
-
Store all samples in the environmental chamber at 40°C.
-
At specified time points (e.g., 0, 7, 14, 30 days), withdraw an aliquot from each sample.
-
Analyze the aliquots by a validated HPLC or GC-MS method to quantify the amount of remaining this compound and the formation of geraniol and phenylacetic acid.
Protocol 2: Photostability Study
Objective: To assess the degradation of this compound upon exposure to UV light.
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Quartz cuvettes or vials
-
UV light source (e.g., a photostability chamber with a 365 nm lamp)
-
HPLC or GC-MS system
Procedure:
-
Prepare a solution of this compound in ethanol.
-
Fill triplicate quartz cuvettes with the solution.
-
Prepare triplicate control samples in amber vials to protect from light.
-
Place the quartz cuvettes under the UV light source. Store the control samples in the dark at the same temperature.
-
At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from each sample (both exposed and control).
-
Analyze the aliquots by a validated HPLC or GC-MS method to determine the concentration of this compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a stability study of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. perfumersworld.com [perfumersworld.com]
- 5. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. iltusa.com [iltusa.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Analysis of Terpenoid Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of terpenoid esters.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of some terpenoid esters?
A1: Derivatization is crucial for terpenoid esters that contain polar functional groups, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups. These groups make the molecules less volatile and can lead to poor chromatographic peak shape (e.g., tailing) due to interactions with active sites in the GC system. A common derivatization technique is silylation, which replaces the active hydrogen in these functional groups with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analytes, resulting in sharper peaks and improved separation.[1][2][3]
Q2: What are the advantages of using Solid-Phase Microextraction (SPME) for terpenoid ester analysis?
A2: SPME is a solvent-free sample preparation technique that is well-suited for volatile and semi-volatile compounds like many terpenoid esters.[4] It offers several advantages, including simplicity, reduced sample preparation time, and the ability to concentrate analytes from a sample matrix, thereby increasing sensitivity. By adsorbing or absorbing analytes onto a coated fiber, SPME minimizes the injection of non-volatile matrix components into the GC system, which can help maintain the cleanliness of the inlet and column.[5][6]
Q3: How can I improve the resolution of co-eluting terpenoid ester isomers?
A3: Improving the separation of isomeric terpenoid esters often requires optimization of the chromatographic conditions. Consider the following strategies:
-
Temperature Program: A slower oven temperature ramp rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation.[7][8]
-
Column Selection: Employing a longer GC column or a column with a smaller internal diameter can increase the number of theoretical plates and enhance resolution. Additionally, selecting a stationary phase with a different selectivity (e.g., a more polar phase) can alter the elution order and improve separation.
-
Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity minimizes band broadening and maximizes resolution.
Q4: My mass spectral library match for a terpenoid ester is ambiguous. How can I confirm its identity?
A4: Due to similar fragmentation patterns among isomers, relying solely on mass spectral library matches can be misleading.[9] To enhance confidence in compound identification, it is highly recommended to use Linear Retention Indices (LRIs). LRIs are calculated based on the retention times of your analytes relative to a series of n-alkane standards run under the same chromatographic conditions. Comparing the experimentally determined LRI of your peak to literature values for authentic standards on a similar stationary phase provides a more reliable identification.
Troubleshooting Guides
Problem 1: Chromatographic Peak Tailing
Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak. This can lead to poor integration and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the Inlet Liner | Replace the liner with a new, deactivated liner. |
| Column Contamination | Trim the first 10-20 cm from the front of the column to remove non-volatile residues. |
| Improper Column Installation | Re-install the column, ensuring a clean, square cut and correct insertion depth into the inlet and detector. |
| Incomplete Derivatization | Optimize the derivatization protocol to ensure all active hydrogens are replaced. This may involve adjusting reagent ratios, reaction time, or temperature.[1][2] |
| Solvent-Stationary Phase Mismatch | Ensure the polarity of the injection solvent is compatible with the stationary phase. |
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting chromatographic peak tailing.
Problem 2: High Baseline Noise or Column Bleed
Symptoms: A rising baseline, especially at higher temperatures, or the presence of numerous small, unidentified peaks across the chromatogram. This can interfere with the detection of low-level analytes.
Possible Causes and Solutions:
| Cause | Solution |
| Oxygen in Carrier Gas | Ensure high-purity carrier gas is used. Install or replace oxygen traps on the carrier gas line. |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly. |
| Column Degradation | Operate the GC oven at least 20-30°C below the column's maximum temperature limit. Condition the column according to the manufacturer's instructions. |
| Contaminated Inlet | Clean or replace the inlet liner and septum. |
Problem 3: Poor Recovery of Sesquiterpenoid Esters with Headspace SPME
Symptoms: Lower than expected peak areas or absence of less volatile sesquiterpenoid esters compared to more volatile monoterpenoid esters when using headspace SPME.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Volatilization | Increase the sample incubation temperature and/or time to promote the partitioning of less volatile analytes into the headspace.[10] |
| Matrix Effects | Add a salt (e.g., NaCl) or a high-boiling point carrier solvent (e.g., glycerol) to the sample vial to increase the vapor pressure of the analytes.[5] |
| Condensation in Syringe | If using a headspace syringe, ensure the syringe temperature is high enough to prevent condensation of higher boiling point analytes.[5] |
| SPME Fiber Choice | Select an SPME fiber with a phase that has a higher affinity for sesquiterpenoid esters. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice.[5] |
Experimental Protocols
Protocol 1: Silylation of Terpenoid Esters for GC-MS Analysis
This protocol describes a general procedure for the trimethylsilylation of terpenoid esters containing hydroxyl or carboxylic acid functional groups.
Materials:
-
Dried sample extract containing terpenoid esters
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry, as water will react with the silylating reagent. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to the dried extract in a GC vial to dissolve the sample.[1]
-
Add 100 µL of MSTFA + 1% TMCS to the vial.[1] The ratio of pyridine to silylating reagent is typically 1:1.[1]
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 50-70°C for 1 hour to facilitate the derivatization reaction.[1][2]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. Analyze 1 µL of the derivatized sample.
Sample Preparation and Derivatization Workflow
Caption: A typical workflow for the silylation of terpenoid esters.
Quantitative Data
Table 1: Common Mass Fragments of TMS-Derivatized Terpene Alcohols
The mass spectra of TMS-derivatized terpenoid esters will often show characteristic fragments from both the terpene alcohol and the fatty acid moieties. The following table lists common fragments observed for the TMS derivatives of some terpene alcohols.
| Terpene Alcohol Class | Common m/z Fragments | Description |
| Monoterpenols (TMS) | 73, [M-15]+, [M-90]+ | m/z 73 is the characteristic trimethylsilyl ion. [M-15]+ corresponds to the loss of a methyl group. [M-90]+ corresponds to the loss of trimethylsilanol. |
| Sesquiterpenols (TMS) | 73, [M-15]+, [M-90]+ | Similar to monoterpenols, with the molecular ion and other fragments shifted according to the higher molecular weight. |
| Phenylpropenoid Esters (TMS) | 219, 249, 279, 307 | Diagnostic ions derived from the cleavage of the ester bond for p-coumaroyl, feruloyl, sinapinyl, and caffeoyl esters, respectively.[11] |
Table 2: Example GC-MS Temperature Program for Terpenoid Ester Analysis
This is a general-purpose temperature program that can be used as a starting point for the analysis of a wide range of terpenoid esters. Optimization may be required based on the specific analytes and column used.
| Parameter | Value |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Initial Oven Temperature | 150°C |
| Initial Hold Time | 1 minute |
| Temperature Ramp 1 | 10°C/min to 280°C |
| Temperature Ramp 2 | 5°C/min to 310°C |
| Final Hold Time | 1 minute |
| Carrier Gas | Helium |
| Flow Rate | 0.9 mL/min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Scan Range | 50-500 m/z |
Logical Relationships for Improving Isomer Resolution
Caption: A decision-making diagram for enhancing the resolution of isomeric compounds.
References
- 1. thecbggurus.com [thecbggurus.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labcompare.com [labcompare.com]
- 6. agilent.com [agilent.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. scielo.br [scielo.br]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Optimizing Geranyl Phenylacetate Resolution in HPLC
Welcome to our dedicated technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Geranyl Phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to enhance chromatographic resolution and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for the analysis of this compound and other fragrance esters is reversed-phase HPLC. A common setup includes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water. Gradient elution is often preferred for complex samples containing multiple fragrance components.[1][2]
Q2: My this compound peak is showing poor resolution from other components in my sample. What should I do first?
When facing co-elution or poor resolution, the first step is to adjust the mobile phase composition. For reversed-phase HPLC, you can increase the proportion of the aqueous component (e.g., water) to increase the retention time of your analytes, which may improve separation.[3] Fine-tuning the gradient profile in a gradient elution method can also significantly enhance resolution between closely eluting peaks.
Q3: I'm observing peak tailing with my this compound peak. What could be the cause and how can I fix it?
Peak tailing for ester compounds can be caused by several factors, including secondary interactions with the stationary phase (e.g., silanol groups on silica-based columns), column overload, or an inappropriate mobile phase pH. To address this, consider the following:
-
Mobile Phase Modifier: Add a small amount of an acidic modifier, like 0.1% formic acid or phosphoric acid, to the mobile phase. This can suppress the ionization of any free silanol groups on the column packing, reducing peak tailing.[3][4]
-
Sample Concentration: Try diluting your sample to ensure you are not overloading the column.
-
Column Choice: If the problem persists, consider using a column with a different stationary phase, such as one with end-capping to minimize silanol interactions.
Q4: Can I improve resolution by changing the column temperature?
Yes, adjusting the column temperature can influence resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, it can also alter the selectivity of the separation. It's recommended to experiment with temperatures within the column's specified range (e.g., 25°C to 40°C) to find the optimal condition for your separation.
Q5: What is the optimal detection wavelength for this compound?
This compound contains a phenyl group, which allows for UV detection. A common approach for fragrance compounds with aromatic rings is to monitor at multiple wavelengths, such as 210 nm, 254 nm, and 280 nm, to ensure the best sensitivity and selectivity for all compounds of interest.[1][2] For this compound specifically, starting with a wavelength around 210 nm is a good approach for high sensitivity.
Troubleshooting Guide
Poor resolution in the HPLC analysis of this compound can manifest as overlapping peaks, broad peaks, or poor peak shape. The following guide provides a systematic approach to diagnosing and resolving these common issues.
Logical Troubleshooting Workflow
The diagram below illustrates a step-by-step process for troubleshooting poor peak resolution.
Caption: A logical workflow for systematically troubleshooting poor peak resolution in HPLC.
Experimental Protocols
Protocol 1: Gradient Reversed-Phase HPLC for this compound in a Complex Matrix
This method is adapted from established protocols for the simultaneous analysis of fragrance allergens and is suitable for samples containing multiple components.[1][2][5]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
This compound standard.
-
Sample solvent: Acetonitrile or a mixture of acetonitrile and water.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 254 nm
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 25 | 0 | 100 |
| 35 | 0 | 100 |
| 36 | 50 | 50 |
| 40 | 50 | 50 |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the sample solvent to a known concentration.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
4. Standard Preparation:
-
Prepare a stock solution of this compound in the sample solvent.
-
Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentration.
Experimental Workflow Diagram
Caption: A flowchart outlining the key steps in the HPLC analysis of this compound.
Data Presentation: Parameter Optimization
The following tables summarize how key HPLC parameters can be adjusted to improve the resolution of this compound. The goal is to achieve a resolution (Rs) value of ≥ 1.5 between this compound and any adjacent peaks.
Table 1: Effect of Mobile Phase Composition (Reversed-Phase C18)
| % Acetonitrile in Water | Expected Effect on this compound | Impact on Resolution |
| High (e.g., 80%) | Shorter retention time, sharper peaks | May decrease resolution if peaks are close |
| Moderate (e.g., 60%) | Moderate retention time | Often a good starting point for optimization |
| Low (e.g., 40%) | Longer retention time | Can increase resolution for early-eluting peaks |
Table 2: Influence of Method Parameters on Resolution
| Parameter | Adjustment | Rationale | Potential Trade-off |
| Flow Rate | Decrease (e.g., 1.0 to 0.8 mL/min) | Increases interaction time with the stationary phase, potentially improving separation. | Longer analysis time. |
| Column Temperature | Increase (e.g., 25°C to 35°C) | Decreases mobile phase viscosity, can improve peak efficiency and sharpness. | May alter selectivity, potentially for the worse. |
| Mobile Phase pH | Add 0.1% Formic Acid | Suppresses silanol interactions, improving peak shape for some compounds. | May change the retention of pH-sensitive compounds in the sample. |
| Column Stationary Phase | Switch from C18 to Phenyl-Hexyl | Phenyl phases offer different selectivity for aromatic compounds like this compound. | Requires re-optimization of the method. |
References
- 1. High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. | Sigma-Aldrich [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Geraniol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Geranyl Phenylacetate in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Geranyl Phenylacetate, focusing on its limited solubility in aqueous media.
Troubleshooting Guide
This compound, a lipophilic ester, exhibits very low solubility in water, which can pose significant challenges in various experimental settings. This guide provides an overview of common solubilization techniques and their effectiveness.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for selecting an appropriate solubilization strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄O₂ | [1][2] |
| Molecular Weight | 272.38 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| logP (o/w) | ~5.5 - 6.2 | [1][3][5] |
| Water Solubility | 0.09284 mg/L at 25°C (estimated) | [1][5] |
| Solubility in Alcohol | Soluble | [1][5] |
Solubilization Strategies: A Comparative Overview
Several techniques can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific experimental requirements, such as the desired concentration, stability, and the biological system under investigation.
| Solubilization Technique | Key Advantages | Key Disadvantages | Expected Solubility Enhancement |
| Co-solvents | Simple to prepare, readily available. | May impact cellular systems; potential for precipitation upon dilution. | Moderate |
| Cyclodextrins | Forms stable inclusion complexes, can improve stability. | Limited loading capacity; potential for competitive displacement. | Moderate to High |
| Surfactants | High solubilization capacity above CMC. | Potential for cytotoxicity; can interfere with biological assays. | High |
| Nanoemulsions | High loading capacity, good stability, suitable for in vivo delivery. | More complex preparation; requires specialized equipment. | Very High |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a highly lipophilic molecule, as indicated by its high logP value (around 5.5-6.2)[1][3][5]. This means it has a strong preference for oily or nonpolar environments over water. Its inherent water solubility is extremely low (estimated at 0.09284 mg/L at 25°C)[1][5]. Therefore, it will not readily dissolve in aqueous buffers without the aid of a solubilizing agent.
Q2: I've tried dissolving it in a small amount of ethanol before adding it to my media, but it still precipitates. What is happening?
A2: This is a common issue when using co-solvents. While this compound is soluble in ethanol, adding this solution to an aqueous medium can cause it to precipitate out. This occurs because the overall solvent environment becomes too polar for the this compound to remain dissolved as the ethanol is diluted. The key is to maintain a sufficiently high concentration of the co-solvent in the final solution.
Q3: What are the most common and effective methods to solubilize this compound for in vitro cell-based assays?
A3: For in vitro studies, the choice of solubilization method is critical to avoid artifacts from the solubilizing agent itself. Here are three common approaches:
-
Co-solvents: Using a water-miscible organic solvent like ethanol or propylene glycol can be effective. However, it is crucial to determine the maximum tolerable concentration of the co-solvent for your specific cell line to avoid solvent-induced toxicity.
-
Cyclodextrins: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are excellent options. They encapsulate the hydrophobic this compound molecule within their cavity, forming a water-soluble inclusion complex[6]. This method often has lower cytotoxicity compared to surfactants.
-
Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) can effectively solubilize this compound by forming micelles that entrap the compound[7]. It is important to use a concentration above the critical micelle concentration (CMC) and to test for any effects of the surfactant on your experimental system.
Q4: Can I use the same solubilization method for both in vitro and in vivo experiments?
A4: Not necessarily. While some methods like cyclodextrin complexation and nanoemulsions are suitable for both, the requirements for in vivo studies are often more stringent. For in vivo applications, formulations need to be biocompatible, non-toxic at the administered dose, and stable in biological fluids. Nanoemulsions are often a preferred choice for in vivo delivery of highly lipophilic compounds as they can protect the compound from degradation and facilitate its absorption.
Q5: How can I confirm that I have successfully solubilized this compound?
A5: Visual inspection is the first step; a successful solubilization should result in a clear, particle-free solution. For a more quantitative assessment, you can use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to measure the concentration of this compound in the aqueous phase after filtration through a 0.22 µm filter to remove any undissolved compound.
Experimental Protocols and Methodologies
Solubilization using Co-solvents
This method involves dissolving this compound in a water-miscible organic solvent before diluting it into the aqueous medium.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% ethanol. For example, dissolve 27.24 mg of this compound in 1 mL of ethanol to get a 100 mM stock solution.
-
Working Solution Preparation: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.
-
Final Concentration: Ensure the final concentration of the co-solvent in the aqueous medium is kept as low as possible, ideally below 1% (v/v), to minimize potential biological effects.
Note: The final achievable concentration of this compound will depend on the final concentration of the co-solvent. It is recommended to perform a dilution series to determine the maximum solubility in your specific co-solvent/aqueous buffer mixture.
Solubilization using Cyclodextrins
This method utilizes the ability of cyclodextrins to form inclusion complexes with hydrophobic molecules.
Experimental Protocol (Kneading Method):
-
Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: In a mortar, add the appropriate amount of β-cyclodextrin and a small amount of water to form a paste.
-
Incorporation: Gradually add the this compound to the paste and knead for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Reconstitution: The resulting powder is the inclusion complex, which can be dissolved in the aqueous medium.
Solubilization using Surfactants
This method involves the use of a surfactant to form micelles that encapsulate this compound.
Experimental Protocol:
-
Surfactant Selection: Choose a suitable non-ionic surfactant such as Tween 80.
-
Concentration: Prepare an aqueous solution of the surfactant at a concentration above its Critical Micelle Concentration (CMC). The CMC of Tween 80 is approximately 0.015 mM[8]. A working concentration of 1-5% (v/v) is often used.
-
Dissolution: Add the this compound directly to the surfactant solution and stir or sonicate until it is completely dissolved. Gentle heating may aid dissolution.
Formulation as a Nanoemulsion
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules.
Experimental Protocol (Spontaneous Emulsification):
-
Oil Phase Preparation: Mix this compound with a carrier oil (e.g., medium-chain triglycerides) and a surfactant (e.g., Tween 80).
-
Aqueous Phase Preparation: Prepare the aqueous phase, which can be purified water or a buffer.
-
Emulsification: Slowly add the aqueous phase to the oil phase under continuous magnetic stirring. The nanoemulsion will form spontaneously.
-
Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
References
- 1. geranyl phenyl acetate, 102-22-7 [thegoodscentscompany.com]
- 2. This compound [ventos.com]
- 3. This compound CAS#: 102-22-7 [m.chemicalbook.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. geranyl phenyl acetate, 71648-43-6 [thegoodscentscompany.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isomer formation during Geranyl phenylacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomer formation during the synthesis of Geranyl phenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the main isomers formed during the synthesis of this compound?
A1: The primary isomeric impurity in this compound synthesis is Neryl phenylacetate. This arises from the isomerization of the starting material, geraniol, to its (Z)-isomer, nerol, which then reacts with phenylacetic acid or its derivative. Other potential side products can include linalool esters if further isomerization of geraniol occurs.
Q2: What are the key factors that promote isomer formation?
A2: The main factors contributing to isomer formation, primarily the conversion of geraniol to nerol, include:
-
Use of strong acid catalysts: Strong acids, such as sulfuric acid, can readily induce the isomerization of geraniol.[1]
-
High reaction temperatures: Elevated temperatures can provide the energy needed for the reversible isomerization of geraniol to nerol and linalool.
-
Prolonged reaction times: Longer exposure to catalytic conditions can increase the extent of isomerization.
Q3: How can I minimize the formation of Neryl phenylacetate?
A3: To minimize the formation of Neryl phenylacetate, it is crucial to select reaction conditions that favor the direct esterification of geraniol without inducing its isomerization. Key strategies include:
-
Utilizing enzymatic catalysis: Lipases, such as Candida antarctica lipase B (Novozym 435), are highly selective and operate under mild conditions, significantly reducing the risk of isomerization.[2][3][4]
-
Employing mild acid or base catalysts: If chemical synthesis is preferred, opt for milder catalysts. For base-catalyzed reactions, sodium hydroxide can be used.[1]
-
Optimizing reaction temperature and time: Lowering the reaction temperature and minimizing the reaction time can help prevent the isomerization of geraniol.
-
Using high-purity starting materials: Ensuring the geraniol used is of high purity and free from significant amounts of nerol is a critical first step.[5][6][7][8][9][10]
Q4: What analytical methods are suitable for quantifying this compound and its isomers?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for the separation and quantification of this compound and its isomers like Neryl phenylacetate.[11] A polar capillary column is often used to achieve good separation of the geometric isomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of Neryl phenylacetate in the final product. | Isomerization of geraniol to nerol during the reaction. | • Switch to an enzymatic catalyst like Novozym 435 for milder reaction conditions. • If using a chemical catalyst, replace strong acids with a milder acid or a base catalyst. • Lower the reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times. • Verify the purity of the starting geraniol to ensure it is not contaminated with nerol. |
| Low yield of this compound. | • Incomplete reaction. • Decomposition of starting materials or product. • Inefficient purification. | • Optimize the molar ratio of reactants; a slight excess of one reactant may drive the reaction to completion.[7] • For enzymatic reactions, ensure the enzyme is active and used at the recommended loading.[12] • Avoid excessively high temperatures or harsh acidic/basic conditions that can lead to degradation. • Review and optimize the purification process (e.g., column chromatography, distillation) to minimize product loss. |
| Presence of unexpected byproducts. | • Contamination in starting materials. • Side reactions such as dehydration or cyclization of geraniol, especially under strong acid catalysis. | • Use high-purity, well-characterized starting materials. • Employ milder reaction conditions, such as enzymatic catalysis, to prevent side reactions.[3] |
| Difficulty in purifying this compound from its isomers. | The isomers have very similar physical properties, making separation challenging. | • Utilize high-performance column chromatography with an appropriate stationary and mobile phase for better separation. • Consider fractional distillation under reduced pressure, although this may be less effective for geometric isomers. |
Data Presentation
Table 1: Comparison of Catalytic Methods for Geranyl Ester Synthesis
| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Novozym 435 | Acetic Anhydride | n-hexane | 40 | 6 | ~98% (Conversion) | [13] |
| Pseudomonas fluorescens lipase | Vinyl acetate | n-hexane | 45 | 8 | 79% (Yield) | [2] |
| Rhizopus oligosporus lipase (immobilized) | Acetic acid | Solvent-free | 30 | 48 | 67% (Molar Conversion) | [12] |
| Sodium Hydroxide (5% w/w) | Isobutyric acid | Solvent-free | 80 | 24 | Not specified, but optimal conditions identified | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (Recommended for Minimizing Isomers)
This protocol utilizes an immobilized lipase, which provides high selectivity under mild conditions, thereby minimizing the risk of geraniol isomerization.
Materials:
-
Geraniol (high purity, >98%)
-
Phenylacetic acid
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous n-hexane (or other suitable organic solvent)
-
Molecular sieves (3Å or 4Å), activated
-
Sodium bicarbonate solution (5% w/v), saturated
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve geraniol (1 equivalent) and phenylacetic acid (1.2 equivalents) in anhydrous n-hexane.
-
Addition of Catalyst and Water Removal: Add Novozym 435 (typically 5-10% by weight of the substrates) and activated molecular sieves to the reaction mixture. The molecular sieves help to remove the water produced during the esterification, driving the equilibrium towards the product.
-
Reaction: Stir the mixture at a controlled temperature, typically between 40-50°C. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Work-up: Once the reaction is complete (as determined by GC-MS), filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Purification: Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted phenylacetic acid, followed by a wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain pure this compound.
-
Analysis: Confirm the purity and isomeric ratio of the final product using GC-MS and NMR spectroscopy.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Factors influencing isomer formation in this compound synthesis.
References
- 1. scitepress.org [scitepress.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free geranyl oleate production by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. gov.il [gov.il]
- 7. benchchem.com [benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. sigarra.up.pt [sigarra.up.pt]
- 10. japta.or.jp [japta.or.jp]
- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Efficient Geranyl Phenylacetate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of geranyl phenylacetate. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols, all presented in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main routes for synthesizing this compound, an ester known for its pleasant floral and fruity aroma, are direct esterification and transesterification.[1]
-
Direct Esterification: This involves the reaction of geraniol with phenylacetic acid, typically in the presence of an acid catalyst.[2] A variation uses phenylacetyl chloride or phenylacetic anhydride as the acyl donor.[3][4][5]
-
Transesterification: This method involves reacting geraniol with another ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst, most commonly an enzyme.[6][7]
Q2: Which catalysts are most effective for this synthesis?
A2: Catalyst selection is critical and depends on the desired reaction conditions and outcomes. The most common types are:
-
Enzymatic Catalysts (Lipases): Lipases, such as Candida antarctica lipase (often immobilized as Novozym 435) and Pseudomonas fluorescens lipase, are highly effective, especially for transesterification.[6][7][8] They are favored for their high selectivity and mild reaction conditions.[9]
-
Heterogeneous (Solid) Acid Catalysts: These include ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and supported superacids like SO₄²⁻/TiO₂-SiO₂.[2][4][10] They are advantageous due to their ease of separation from the reaction mixture and potential for reuse.
-
Homogeneous Acid Catalysts: Traditional catalysts like sulfuric acid can be used but often lead to side reactions, corrosion, and difficult product purification.[4][11]
Q3: What are the main advantages of using a lipase catalyst?
A3: Using lipases offers several benefits aligned with green chemistry principles:
-
High Selectivity: Lipases are highly specific, minimizing the formation of undesired byproducts.[9]
-
Mild Conditions: Reactions can be run at lower temperatures and pressures, preserving the integrity of thermally sensitive molecules.
-
Environmental Friendliness: Lipase-catalyzed reactions are biodegradable and avoid the use of harsh or corrosive chemicals.[8]
-
"Natural" Product Labeling: In the flavor and fragrance industry, products synthesized using enzymes can often be labeled as "natural."[8]
Q4: Why should I consider a solid acid catalyst over a traditional one like sulfuric acid?
A4: Solid acid catalysts address many of the drawbacks of homogeneous catalysts. Their primary advantages include easier separation from the final product, reduced equipment corrosion, and the ability to be regenerated and reused, which lowers operational costs and minimizes acidic waste.[4]
Section 2: Troubleshooting Guide
Problem: Low Reaction Conversion or Yield
Q: My synthesis has a much lower yield than expected. What are the common causes and solutions?
A: Low conversion is a frequent issue that can stem from several factors:
-
Reaction Equilibrium: Direct esterification produces water, which can hydrolyze the ester product, shifting the equilibrium back towards the reactants.[12]
-
Catalyst Deactivation: The catalyst may lose activity during the reaction.
-
Solution: For lipases, ensure the temperature is within the optimal range and that the water activity of the medium is appropriate. For solid acids, catalyst poisoning may occur; regeneration according to the manufacturer's protocol may be necessary.
-
-
Substrate Inhibition (Lipases): High concentrations of either the alcohol (geraniol) or the acyl donor can inhibit the activity of lipase enzymes.[13][14][15]
-
Solution: Optimize the molar ratio of substrates. A stepwise addition of the inhibitory substrate during the reaction can also maintain a low, non-inhibitory concentration.
-
-
Mass Transfer Limitations: In heterogeneous catalysis (both solid acids and immobilized enzymes), the reaction rate can be limited by the diffusion of reactants to the catalyst surface.
-
Solution: Increase the agitation or stirring speed to improve mixing. An agitation speed of 400 rpm is often sufficient to overcome external mass transfer resistance.[13]
-
Problem: Poor Selectivity and Byproduct Formation
Q: My final product is impure and contains significant byproducts. How can I improve selectivity?
A: The formation of byproducts is often related to the catalyst and reaction conditions.
-
Harsh Catalysis: Strong acid catalysts like sulfuric acid can cause side reactions such as oxidation, carbonization, or polymerization of the terpene alcohol (geraniol).[4]
-
Solution: Switch to a milder catalyst. Enzymatic lipases are highly selective and operate under gentle conditions, virtually eliminating these side reactions.[15] Heterogeneous acid catalysts are also generally milder than their homogeneous counterparts.
-
-
Isomerization: The reaction conditions may be causing the isomerization of geraniol to its isomer, nerol, leading to the formation of neryl phenylacetate.
-
Solution: Lower the reaction temperature and choose a more selective catalyst. Monitor the purity of the starting geraniol.
-
Section 3: Data Presentation and Experimental Protocols
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the synthesis of geranyl esters, providing a baseline for experimental design.
| Catalyst | Reaction Type | Reactants | Key Parameters | Conversion / Yield | Selectivity | Citation |
| Novozym 435 | Transesterification | Geraniol, Ethyl Acetate | 1:7 molar ratio, 12.7 g/L catalyst, 60°C, 2 h | 83% Conversion | 100% | [6] |
| Candida antarctica Lipase | Esterification | Geraniol, Acetic Acid | 0.1 M reactants, 30°C, with water removal | 100% Conversion | High | [12] |
| SO₄²⁻/TiO₂-SiO₂ | Esterification | Geraniol, Acetic Anhydride | 1:4 molar ratio, 7% wt catalyst, 40°C, 70 min | 98.3% Conversion | 96.5% | [15] |
| Amberlyst-15 | Esterification | Phenylacetic Acid, Alcohol | 10% mol catalyst, 110°C, 6 h | ~80% Yield | High | [2] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound via Transesterification
-
Reactant Preparation: In a round-bottom flask, combine geraniol and an excess of the acyl donor (e.g., ethyl acetate, molar ratio 1:7).[6]
-
Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture. A typical catalyst loading is 1-1.5% (w/w) relative to the total substrate mass.[6]
-
Reaction: Place the flask in a temperature-controlled shaker or oil bath set to the optimal temperature (e.g., 60°C).[6] Ensure constant agitation (e.g., 200-400 rpm) to minimize mass transfer limitations.[13]
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction reaches completion (typically 2-8 hours), stop the reaction. Separate the immobilized enzyme from the mixture by simple filtration.
-
Purification: Remove the excess acyl donor and solvent (if any) under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Solid Acid-Catalyzed Synthesis of this compound via Esterification
-
Reactant Preparation: In a three-necked flask equipped with a reflux condenser and a thermometer, add geraniol and phenylacetic anhydride (e.g., molar ratio 1:4).[15] Using an anhydride avoids the formation of water as a byproduct.
-
Catalyst Addition: Add the solid acid catalyst (e.g., SO₄²⁻/TiO₂-SiO₂), typically at a loading of 5-7% by weight of the reactants.[15]
-
Reaction: Heat the mixture to the target temperature (e.g., 40-60°C) under an inert atmosphere (e.g., nitrogen) with vigorous stirring.[4][15]
-
Monitoring: Track the disappearance of the limiting reactant (geraniol) using GC analysis of reaction aliquots.
-
Work-up: After the reaction is complete (e.g., 1-2 hours), cool the mixture to room temperature. Remove the solid catalyst by filtration.
-
Purification: Wash the resulting organic phase with a dilute sodium bicarbonate solution to remove any unreacted anhydride and phenylacetic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the final product by vacuum distillation.
Section 4: Visual Guides
The following diagrams illustrate key workflows and decision-making processes in the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Decision pathway for selecting the appropriate catalyst.
References
- 1. CAS 102-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN105906504A - Method for preparing natural geranyl acetate - Google Patents [patents.google.com]
- 5. This compound CAS#: 102-22-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Lipase-catalyzed synthesis of geranyl acetate in n-hexane with membrane-mediated water removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System [scirp.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. researchgate.net [researchgate.net]
Fed-batch reactor strategies for enzymatic synthesis of Geranyl phenylacetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of fed-batch reactor strategies for the enzymatic synthesis of geranyl phenylacetate.
Troubleshooting Guide
Issue 1: Low Final Conversion/Yield
-
Question: My fed-batch reaction has stopped before reaching the desired conversion, resulting in a low yield of this compound. What are the possible causes and how can I fix this?
-
Answer: Low final conversion in a fed-batch enzymatic synthesis can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Possible Cause 1: Reaction Equilibrium. Esterification reactions are reversible, and the accumulation of the product (this compound) and the co-product (water) can shift the equilibrium back towards the reactants.
-
Solution: Implement in-situ product removal. For water, adding molecular sieves to the reactor or applying a vacuum can effectively remove it from the reaction medium, driving the reaction forward.[1]
-
-
Possible Cause 2: Product Inhibition. The synthesized this compound may be inhibiting the lipase, a common phenomenon in enzymatic reactions.
-
Solution: Similar to addressing equilibrium limitations, in-situ product removal can alleviate this issue. Additionally, optimizing the substrate feed rate in your fed-batch strategy can help maintain the product concentration below the inhibitory threshold for a longer duration.
-
-
Possible Cause 3: Substrate Inhibition. Although fed-batch strategies are designed to mitigate substrate inhibition, an inappropriate feeding profile can still lead to inhibitory concentrations of geraniol or phenylacetic acid in the reactor.[1][2] High concentrations of alcohol (geraniol) can create non-catalytic complexes with the enzyme's active site, negatively impacting the reaction rate.[2]
-
Solution: Re-evaluate and optimize your substrate feeding strategy. A slower, more controlled feed rate can maintain substrate concentrations at an optimal level, preventing enzyme inhibition.[1]
-
-
Possible Cause 4: Enzyme Deactivation. The lipase may have lost its activity over the course of the reaction due to factors like pH shifts, temperature instability, or the presence of inhibitors. High concentrations of the acid substrate can lead to pH changes that inactivate the enzyme.[2]
-
Solution:
-
pH Control: Monitor and control the pH of the reaction medium, especially when feeding the acidic substrate.
-
Temperature Stability: Ensure the reactor's temperature control system is functioning correctly and maintaining the optimal temperature for the lipase being used.
-
Enzyme Stability: If enzyme leaching or deactivation is suspected, consider using a more robust immobilized enzyme preparation.
-
-
-
Issue 2: Slow Reaction Rate
-
Question: The synthesis of this compound is proceeding much slower than expected. How can I increase the reaction rate?
-
Answer: A slow reaction rate can be attributed to several suboptimal process parameters. Consider the following troubleshooting steps:
-
Possible Cause 1: Suboptimal Temperature. Enzyme activity is highly dependent on temperature. The reaction may be running at a temperature that is too low for the specific lipase.
-
Possible Cause 2: Insufficient Enzyme Concentration. The amount of enzyme directly influences the reaction rate.
-
Possible Cause 3: Mass Transfer Limitations. Inadequate mixing can prevent the substrates from efficiently reaching the active sites of the immobilized enzyme.
-
Solution: Increase the agitation speed to ensure the enzyme particles are well-suspended and the substrates are homogeneously mixed. An optimal speed minimizes external mass transfer limitations without causing excessive shear stress on the enzyme.[1]
-
-
Possible Cause 4: Low Water Activity. While excess water is detrimental to the reaction equilibrium, a minimal amount is necessary for the lipase to maintain its catalytic conformation and function.
-
Solution: Ensure the enzyme is not completely dehydrated. The optimal water activity for ester synthesis is often below 0.5.[1]
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary advantage of using a fed-batch strategy over a simple batch reactor for this compound synthesis?
-
Answer: The main advantage is the ability to overcome substrate inhibition.[5] High initial concentrations of substrates, particularly geraniol or phenylacetic acid, can inhibit or even deactivate the lipase.[2][6] A fed-batch strategy allows for the gradual addition of one or both substrates, maintaining their concentrations in the reactor at a low, non-inhibitory level. This often leads to higher overall productivity and final product concentration compared to a batch process where high initial substrate concentrations might be used.[5][7]
-
Question: Which substrate should I feed into the reactor in a fed-batch setup?
-
Answer: The substrate that exhibits stronger inhibition of the lipase should be the one that is fed. In many lipase-catalyzed esterifications, high concentrations of the alcohol (geraniol) can be inhibitory.[2] Therefore, a common strategy is to start the reaction with the full amount of the less inhibitory substrate and then gradually feed the more inhibitory one. However, the optimal strategy should be determined experimentally for your specific system.
-
Question: How do I determine the optimal feeding rate for my fed-batch process?
-
Answer: The optimal feeding rate is typically determined experimentally. It should be slow enough to prevent the accumulation of the substrate to inhibitory levels but fast enough to not limit the reaction rate. You can design experiments with different feeding profiles (e.g., constant feed rate, exponential feed rate) and monitor the reaction progress to identify the strategy that yields the best results.
-
Question: What is the typical kinetic mechanism for this type of enzymatic reaction?
-
Answer: Lipase-catalyzed esterification reactions, like the synthesis of this compound, often follow a Ping-Pong Bi-Bi mechanism.[8][9][10][11] In this mechanism, one substrate (e.g., phenylacetic acid) binds to the enzyme and acylates it, releasing the first product (water). The second substrate (geraniol) then binds to the acylated enzyme, leading to the formation of the final ester product (this compound) and regeneration of the enzyme.[9][11]
Data Presentation
Table 1: General Reaction Parameters for Enzymatic Esterification
| Parameter | Typical Range | Reference |
| Temperature | 40 - 70 °C | [1] |
| Enzyme Loading | 1 - 10% (w/w of substrates) | [1] |
| Substrate Molar Ratio | 1:1 to 1:5 (Acid:Alcohol) | [2][3][4] |
| Agitation Speed | 150 - 250 rpm | [1][4] |
Table 2: Comparison of Batch vs. Fed-Batch Reactor Performance for Ester Synthesis
| Feature | Batch Reactor | Fed-Batch Reactor | Reference |
| Substrate Addition | All at the beginning | Gradual feeding of one or more substrates | [5] |
| Substrate Inhibition | High risk with high initial concentrations | Significantly reduced | [1][5] |
| Productivity | Can be lower due to inhibition | Often higher | [7] |
| Final Product Conc. | May be limited by inhibition | Can achieve higher concentrations | [7] |
| Example Conversion | 99% in 1 hr (optimized) | ~80% in 4 hr (less optimized) | [3] |
Note: The example conversion for geranyl acetate synthesis shows that an optimized batch process can be very efficient. However, fed-batch becomes advantageous when substrate inhibition is a limiting factor that prevents high initial substrate loading in a batch system.
Experimental Protocols
Protocol 1: Fed-Batch Enzymatic Synthesis of this compound
-
Reactor Setup:
-
Add the initial reaction volume of a suitable organic solvent (e.g., n-hexane) to a temperature-controlled stirred-tank reactor.
-
Add the immobilized lipase (e.g., Novozym 435, 5% w/w based on total substrates).
-
Add the full amount of one substrate (e.g., phenylacetic acid) to the reactor.
-
Set the temperature to the desired value (e.g., 60°C) and the agitation speed to ensure suspension of the enzyme (e.g., 200 rpm).[1]
-
-
Substrate Feeding:
-
Prepare a solution of the second substrate (geraniol) in the same solvent.
-
Using a syringe pump, feed the geraniol solution into the reactor at a pre-determined constant rate over a specified period (e.g., 4-8 hours).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Filter the sample to remove the immobilized enzyme.
-
Prepare the sample for analysis (e.g., by dilution with the solvent).
-
-
Reaction Termination:
-
Once the reaction has reached the desired conversion or has stopped, turn off the heating and agitation.
-
The product can be separated from the enzyme by filtration and then purified.
-
Protocol 2: Quantification of this compound by Gas Chromatography (GC)
-
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 230°C at 10°C/min.[12]
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations of geraniol, phenylacetic acid, and this compound in the reaction solvent.
-
Inject each standard into the GC to determine their retention times and generate a calibration curve (peak area vs. concentration) for each compound.
-
-
Sample Analysis:
-
Inject the prepared samples from the reaction monitoring into the GC.
-
Identify the peaks corresponding to the substrates and the product based on their retention times.
-
Quantify the concentration of each component using the calibration curves. The conversion can be calculated based on the consumption of the limiting substrate.[12]
-
Visualizations
Caption: Experimental workflow for fed-batch enzymatic synthesis of this compound.
Caption: Troubleshooting flowchart for low conversion in enzymatic esterification.
Caption: The Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of geranyl acetate in batch and fed-batch reactors and evaluation of its larvicidal activity against Rhipicephalus (Boophilus) microplus [agris.fao.org]
- 4. Erratum to: Solvent-free geranyl oleate production by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. From batch to fed-batch and to continuous packed-bed reactors: Lipase-catalyzed esterifications in low viscous deep-eutectic-solvents with buffer as cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Geranyl Phenylacetate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the detection and quantification of Geranyl phenylacetate, a widely used fragrance ingredient. The selection of an appropriate analytical method is critical for quality control, regulatory compliance, and safety assessment in the cosmetic and pharmaceutical industries. This document presents a side-by-side evaluation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), supported by experimental data and detailed methodologies.
Data Presentation: Performance Comparison
The following table summarizes the key validation parameters for the detection of this compound using GC-MS and HPLC-DAD. These parameters are crucial for assessing the performance and suitability of each method for specific research and quality control applications.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) |
| Limit of Detection (LOD) | ~0.6 µg/g | ~1 µg/mL |
| Limit of Quantitation (LOQ) | 2 µg/g[1] | ~3 µg/mL |
| Linearity Range | 0.1 - 1 µg/mL[1] | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995[1] | > 0.99[2][3][4] |
| Accuracy (Recovery %) | 84.5 - 119% (Intra-day), 85.1 - 116% (Inter-day)[1] | Satisfactory accuracy and precision reported[2][3][4] |
Note: Values for HPLC-DAD are estimated based on typical performance for fragrance allergen analysis, as a comprehensive quantitative table for this compound was not available in the reviewed literature.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the quantification of this compound in cosmetic matrices.
a) Sample Preparation: Liquid-Liquid Extraction
-
Weigh 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 5 mL of ethanol and vortex for 1 minute to dissolve the sample.
-
Add 5 mL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction step with another 5 mL of hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
b) GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored for this compound: m/z 93, 136, 69.
High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) Method
This method is suitable for the simultaneous determination of multiple fragrance allergens, including this compound, in perfume and cosmetic samples.
a) Sample Preparation: Dilution
-
Accurately weigh 1 g of the perfume or cosmetic sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Vortex for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b) HPLC-DAD Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 50% B
-
10-25 min: 50-100% B
-
25-30 min: 100% B
-
30-35 min: 100-50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm, 254 nm, and 280 nm for monitoring various fragrance allergens. This compound can be monitored at approximately 210 nm.
Methodology Visualization
The following diagrams illustrate the general workflows for the validation of analytical methods and the specific experimental processes described.
References
- 1. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. | Sigma-Aldrich [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Geranyl Phenylacetate and Geranyl Acetate
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of Geranyl phenylacetate and Geranyl acetate. This document synthesizes available experimental data to facilitate an objective assessment of their potential therapeutic applications.
Introduction
Geranyl acetate and this compound are both monoterpene esters, sharing a common geranyl functional group. Geranyl acetate is a well-studied natural compound found in various essential oils, known for its pleasant floral aroma and diverse biological activities. In contrast, this compound is primarily utilized in the fragrance and flavor industries, and there is a notable scarcity of research on its biological effects. This guide aims to present a side-by-side comparison of their known biological properties, supported by available experimental data and methodologies.
Comparative Summary of Biological Activities
| Biological Activity | Geranyl Acetate | This compound |
| Anticancer Activity | Induces apoptosis and cell cycle arrest in colon cancer cells (Colo-205) with an IC50 value of 30 µM. | No experimental data found. |
| Antimicrobial Activity | Exhibits activity against various bacteria and fungi. | Mentioned as having potential antimicrobial properties, but no specific experimental data is available. A study on "geranylated phenol/phenyl acetate derivatives" showed antifungal activity against Botrytis cinerea, but this is not specific to this compound. |
| Anti-inflammatory Activity | Demonstrates anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. | General mentions of potential anti-inflammatory effects exist, but are not substantiated by experimental data. |
Detailed Biological Activities
Geranyl Acetate
Geranyl acetate has been the subject of multiple studies investigating its pharmacological potential.
Anticancer Activity: Research has shown that Geranyl acetate exhibits significant anticancer effects, particularly against colon cancer. It has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in the G2/M phase in Colo-205 human colon cancer cells. The half-maximal inhibitory concentration (IC50) for this effect was determined to be 30 µM. The mechanism of apoptosis induction involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
Antimicrobial Activity: Geranyl acetate has been reported to possess a broad spectrum of antimicrobial activity against various bacteria and fungi. However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values from direct studies on the pure compound are not consistently available in the reviewed literature.
Anti-inflammatory Activity: Studies have indicated that Geranyl acetate can exert anti-inflammatory effects. It has been shown to suppress the production of several pro-inflammatory cytokines, suggesting its potential in modulating inflammatory responses.
This compound
The biological activities of this compound are significantly less characterized in scientific literature compared to Geranyl acetate.
Antimicrobial Activity: While some commercial suppliers describe this compound as having antimicrobial properties, there is a lack of peer-reviewed studies with specific experimental data to support this claim. One study investigated the antifungal properties of various "geranylated phenol/phenyl acetate derivatives" against Botrytis cinerea. While some of these derivatives showed significant inhibitory effects, the study did not test this compound itself, making it impossible to draw a direct conclusion about its specific activity.
Anticancer and Anti-inflammatory Activities: No experimental data was found in the current scientific literature regarding the anticancer or anti-inflammatory properties of this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of Geranyl acetate are available. Due to the lack of primary research, similar detailed protocols for this compound could not be provided.
Anticancer Activity Assessment of Geranyl Acetate (MTT Assay)
Objective: To determine the cytotoxic effect of Geranyl acetate on cancer cells.
Methodology:
-
Cell Culture: Human colon cancer cells (Colo-205) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Geranyl acetate (e.g., 0, 10, 20, 30, 40, 50 µM).
-
Incubation: The cells are incubated for 24-48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Signaling Pathway for Geranyl Acetate
The induction of apoptosis by Geranyl acetate in colon cancer cells is reported to proceed through the intrinsic or mitochondrial pathway. This involves a change in the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.
A Comparative Analysis of Geranyl Phenylacetate and Other Key Insect Attractants
In the intricate world of chemical ecology, the development of effective insect attractants is paramount for pest management and the study of insect behavior. This guide provides a comparative overview of the efficacy of Geranyl phenylacetate against other widely used insect attractants, namely Methyl eugenol, Cue-lure, and Trimedlure. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to guide future research and application.
Efficacy Comparison of Insect Attractants
The following table summarizes the known efficacy of this compound and its counterparts. It is important to note that direct comparative field data for this compound against other attractants is limited. Therefore, data for the closely related compound, Geranyl acetate, is included as a proxy to provide the most comprehensive comparison currently available.
| Attractant | Target Insect Species (Examples) | Attractancy (Relative Performance) | Key Characteristics |
| This compound / Geranyl acetate | Mediterranean fruit fly (Ceratitis capitata)[1], Oriental fruit fly (Bactrocera dorsalis) | Moderate (as part of a blend for C. capitata)[1]. Elicits electrophysiological and behavioral responses in B. dorsalis and Rhagoletis cerasi. | Phenylpropanoid. Often found as a component of floral scents. Research is ongoing to determine its full potential as a standalone attractant. |
| Methyl eugenol | Oriental fruit fly (Bactrocera dorsalis), Banana fruit fly (Bactrocera musae), Bactrocera zonata[2][3] | High for specific Bactrocera species.[2][4] | Phenylpropanoid. Highly volatile and potent male-specific lure for a number of economically important fruit fly species.[5] Can be used in male annihilation techniques (MAT).[3] |
| Cue-lure | Melon fly (Zeugodacus cucurbitae), Queensland fruit fly (Bactrocera tryoni)[2] | High for a broad range of Bactrocera, Dacus, and Zeugodacus species. | Phenylbutanone. A powerful male-specific attractant widely used for monitoring and control.[5] Can be combined with insecticides in traps. |
| Trimedlure | Mediterranean fruit fly (Ceratitis capitata) | High for male Mediterranean fruit flies. | Synthetic attractant. Used extensively in monitoring and control programs for C. capitata. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to evaluate the efficacy of insect attractants.
Electroantennography (EAG)
This technique measures the electrical response of an insect's antenna to a specific volatile compound, providing a quantitative measure of olfactory sensitivity.
-
Insect Preparation: An adult insect is immobilized, and its antenna is carefully excised.
-
Electrode Placement: Two microelectrodes are positioned on the antenna, one at the base and one at the tip.
-
Odorant Delivery: A controlled puff of air carrying a known concentration of the attractant is delivered to the antenna.
-
Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.
-
Analysis: The amplitude of the EAG response is compared across different compounds and concentrations to determine relative olfactory sensitivity.
Field Trapping Studies
Field trials are essential for evaluating the real-world effectiveness of an attractant in capturing target insects.
-
Trap Selection: Common trap types include McPhail traps, Steiner traps, or custom-designed traps depending on the target species and attractant formulation.[6]
-
Lure Preparation: The attractant is typically loaded onto a dispenser, such as a cotton wick or a solid matrix, at a specific concentration.[7]
-
Experimental Design: Traps are deployed in a randomized block design within a suitable habitat (e.g., an orchard). Treatments include the test attractant(s), a positive control (a known effective attractant), and a negative control (an unbaited trap).
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured target and non-target insects is recorded.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the mean number of insects captured per trap per day (or week) among the different treatments.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized olfactory signaling pathway in insects and a typical experimental workflow for evaluating insect attractants.
Insect Olfactory Signaling Pathway
Experimental Evaluation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. entomoljournal.com [entomoljournal.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Recent advances in methyl eugenol and cue-lure technologies for fruit fly detection, monitoring, and control in Hawaii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Field evaluation of female- and male-targeted traps for Ceratitis capitata (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tephritid Fruit Fly Semiochemicals: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Genotoxicity and Safety Assessment of Geranyl Phenylacetate and Alternative Fragrance Ingredients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity and safety profile of geranyl phenylacetate against other commonly used fragrance ingredients. The information is intended to assist researchers and professionals in making informed decisions regarding the selection of fragrance components in product development. All quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols for key genotoxicity assays are provided.
I. Genotoxicity and Safety Data Comparison
| Ingredient | CAS Number | Ames Test (OECD 471) | In Vitro Micronucleus Test (OECD 473) | In Vitro Chromosomal Aberration Test (OECD 473) | Acute Oral LD50 (Rat) | Acute Dermal LD50 (Rabbit) | Other Relevant Information |
| This compound | 102-22-7 | No publicly available quantitative data. Stated to have 'no safety concern for genotoxicity' by EFSA.[1] | No publicly available quantitative data. | No publicly available quantitative data. | > 5000 mg/kg[2][3][4] | > 5000 mg/kg[2][3][4] | Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance by the US FDA.[1] |
| Limonene | 138-86-3 | Negative[1][5] | Negative[5] | Negative[5] | > 5000 mg/kg | > 5000 mg/kg | Not considered genotoxic.[1][5][6] Can be a skin irritant and sensitizer upon oxidation.[6] |
| Linalool | 78-70-6 | Negative[3] | Negative[3] | Data not found | 2790 mg/kg[7] | 5610 mg/kg[7] | Not considered genotoxic.[3] Can be a skin sensitizer upon oxidation. |
| Coumarin | 91-64-5 | Negative in most strains, some positive results with metabolic activation.[4] | Data not found | Positive with metabolic activation.[4] | 293 mg/kg | Data not found | Not considered to have genotoxic potential in vivo.[2][4] Hepatotoxic in high doses in animal studies.[8] |
| Lilial (Butylphenyl Methylpropional) | 80-54-6 | Negative[9] | Negative[9] | Negative[9] | 1390 mg/kg | > 5000 mg/kg | Classified as toxic for reproduction (CMR 1B) and banned in cosmetics in the EU.[9][10][11] |
II. Experimental Protocols
Detailed methodologies for the standard genotoxicity assays referenced in this guide are outlined below. These protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
1. Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Principle: The tester strains are auxotrophic for an amino acid (histidine for S. typhimurium and tryptophan for E. coli) and cannot grow in a medium lacking that amino acid. The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies.
-
Procedure:
-
Preparation: The test substance is dissolved in a suitable solvent. The bacterial strains are cultured overnight. The S9 metabolic activation mix is prepared.
-
Exposure: The test substance, bacterial culture, and either the S9 mix or a buffer are combined. This mixture is then either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or incubated before being mixed with the top agar (pre-incubation method).
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control, and/or a reproducible increase at one or more concentrations.[12][13][14]
-
2. In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.
-
Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance. After exposure, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, stained, and analyzed under a microscope for chromosomal aberrations.
-
Procedure:
-
Cell Culture and Exposure: Cells are grown in a suitable culture medium and then exposed to at least three concentrations of the test substance for a short (3-6 hours) and a long (continuous treatment until harvest) duration, both with and without S9 metabolic activation for the short exposure.
-
Harvest and Staining: Following exposure and a recovery period, a mitotic inhibitor is added. The cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are stained with a DNA-specific stain (e.g., Giemsa).
-
Analysis: At least 200 metaphase spreads per concentration are analyzed for different types of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). A significant, concentration-dependent increase in the number of cells with structural chromosomal aberrations indicates a positive result.[15][16][17][18]
-
3. In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents.
-
Principle: The test substance is administered to the animal (e.g., mouse or rat) via an appropriate route. If the substance is genotoxic, it will cause chromosomal damage in the developing red blood cells (erythroblasts) in the bone marrow. As these cells mature, the main nucleus is expelled, but any chromosome fragments or whole chromosomes that lag behind during cell division form small, secondary nuclei called micronuclei. The frequency of micronucleated immature (polychromatic) erythrocytes is then measured.
-
Procedure:
-
Dosing: Animals are typically treated with the test substance once or twice. At least three dose levels are used, up to a limit dose of 2000 mg/kg body weight.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation and Staining: Smears are made on microscope slides and stained to differentiate between immature and mature erythrocytes and to visualize micronuclei.
-
Analysis: At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei. A significant, dose-related increase in the frequency of micronucleated immature erythrocytes in the treated groups compared to the negative control group indicates a positive result.[19][20][21]
-
III. Visualizations
Caption: Workflow for Genotoxicity Assessment.
Caption: Principle of the Ames Test.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Coumarin - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Coumarin (91-64-5) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. Toxicological investigation of lilial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lilial | The Fragrance Conservatory [fragranceconservatory.com]
- 11. Lilial - Wikipedia [en.wikipedia.org]
- 12. scantox.com [scantox.com]
- 13. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. genedirex.com [genedirex.com]
- 16. criver.com [criver.com]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. oecd.org [oecd.org]
- 20. nucro-technics.com [nucro-technics.com]
- 21. oecd.org [oecd.org]
A Comparative Guide to the In Vitro Biological Effects of Geranyl Phenylacetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological effects of Geranyl Phenylacetate and its structurally related analogs, primarily Geranyl Acetate. Due to a notable lack of published in vitro studies specifically investigating the biological activities of this compound, this guide leverages available data on closely related geranyl esters to provide a comparative context. The information presented herein is intended to guide researchers on the potential therapeutic applications of this class of compounds.
This compound is a fragrance ingredient with a honey-rose scent, but its biological properties are not extensively documented in scientific literature.[1][2] In contrast, its close analog, Geranyl Acetate, has been the subject of various in vitro studies exploring its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities. This guide will synthesize the available data for Geranyl Acetate and other geranyl esters, presenting it in a clear and comparative format to infer the potential biological profile of this compound.
Comparative Analysis of Biological Effects
The following tables summarize the available quantitative data for Geranyl Acetate and other geranyl esters across different in vitro assays. This comparative data highlights the potential areas of biological activity for this compound.
Table 1: Cytotoxicity of Geranyl Esters Against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Geranyl Acetate | Colo-205 (Colon Cancer) | MTT | 30 µM | |
| Geranyl Acetate | HepG2 (Liver Cancer) | MTT | Not specified, but showed increased cytotoxicity | |
| Geranyl Isovalerate | HCT116 (Colorectal Cancer) | MTT | ~1.6-1.8 mM | [3][4] |
| Geranyl Phenyl Ethers (Analogs) | KB (Oral Epithelioid Carcinoma) | MTT | 5.55 µM | [5] |
Table 2: Anti-inflammatory Effects of Geranyl Acetate
| Cell Line | Inflammatory Stimulus | Measured Markers | Effect | Reference |
| HaCaT (Keratinocytes) | p-Phenylenediamine (PPD) | IL-1α, IL-1β, IL-6, TNF-α, IL-24, and various chemokines | Dose-dependent suppression of pro-inflammatory cytokines and chemokines |
Table 3: Antimicrobial Activity of Geranyl Esters
| Compound | Microorganism | Assay | Result | Reference |
| Geranyl Acetate | Pseudomonas aeruginosa, Staphylococcus aureus | Molecular Docking | High binding affinity to cell wall synthesis proteins | [6] |
| Geranylated Phenyl Acetate Derivatives | Botrytis cinerea | Mycelial Growth Inhibition | Inhibition increases with concentration | [7] |
Table 4: Antioxidant Activity of Geranyl Acetate
| Assay | Result | Reference |
| DPPH Radical Scavenging | Geranyl Acetate is a constituent of essential oils with good antioxidant potential |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are fundamental for the accurate assessment and comparison of the biological activities of this compound and its analogs.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Anti-inflammatory Assay: Measurement of Pro-inflammatory Cytokines
This protocol outlines the assessment of the anti-inflammatory effects of a test compound by measuring the levels of pro-inflammatory cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Treatment: Seed immune cells, such as RAW 264.7 macrophages or HaCaT keratinocytes, in a 24-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) for macrophages or p-phenylenediamine (PPD) for keratinocytes, and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution. A control containing only the solvent and DPPH is also prepared. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
Based on studies of Geranyl Acetate, several signaling pathways have been implicated in its biological effects. These pathways offer a potential framework for understanding how this compound might exert its activities.
Anti-inflammatory Signaling Pathway
Geranyl Acetate has been shown to attenuate inflammation by suppressing key signaling pathways. In PPD-stimulated HaCaT keratinocytes, Geranyl Acetate treatment leads to the downregulation of pro-inflammatory cytokines and chemokines. This is associated with the inhibition of the phosphorylation of STAT3 and NF-κB p65, two critical transcription factors that regulate the expression of inflammatory genes.
Caption: Putative anti-inflammatory signaling pathway of Geranyl Acetate.
Apoptotic Pathway in Cancer Cells
Studies on Geranyl Acetate and Geranyl Isovalerate have demonstrated their ability to induce apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway. Treatment with these compounds can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.
Caption: Proposed intrinsic apoptotic pathway induced by geranyl esters.
Experimental Workflow for In Vitro Biological Evaluation
The logical progression for evaluating the in vitro biological effects of a compound like this compound is outlined below.
Caption: General workflow for in vitro biological evaluation.
Conclusion
While direct experimental evidence for the in vitro biological effects of this compound is currently lacking in the public domain, the available data for its close structural analogs, particularly Geranyl Acetate, suggest a promising profile for further investigation. The compiled data indicates that geranyl esters possess cytotoxic activity against various cancer cell lines, exhibit anti-inflammatory properties through the modulation of key signaling pathways, and have potential as antimicrobial and antioxidant agents.
Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to conduct comprehensive in vitro studies on this compound. Such research is crucial to validate the hypothesized biological activities and to elucidate the specific mechanisms of action of this compound. The comparative data presented here serves as a valuable starting point for future investigations into the therapeutic potential of this compound.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. geranyl phenyl acetate, 102-22-7 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Purity Analysis of Commercial Geranyl Phenylacetate: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing geranyl phenylacetate in their work, understanding the purity of commercially available sources is paramount. This guide provides a comparative analysis of typical purity levels of this compound and its common alternatives, supported by detailed experimental protocols for verification.
This compound, a key ingredient in fragrance and flavor industries, also finds applications in scientific research for its aromatic properties and potential therapeutic effects.[1] The purity of this compound can significantly impact experimental outcomes, making rigorous analysis essential.
Comparative Purity of this compound and Alternatives
The purity of commercially available this compound and its alternatives can vary between suppliers. The following table summarizes typical purity specifications found for these compounds. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for precise purity data.
| Compound | Supplier Type | Stated Purity Range (%) | Analytical Method | Potential Impurities |
| This compound | Chemical Supplier A | 98 - 100 | Assay (sum of peaks) | Geraniol, Phenylacetic Acid, Neryl Phenylacetate (cis-isomer), Solvent Residues |
| Chemical Supplier B | > 95 | GC | Geraniol, Phenylacetic Acid, Neryl Phenylacetate (cis-isomer), Solvent Residues | |
| Chemical Supplier C | 96 | Not Specified | Geraniol, Phenylacetic Acid, Neryl Phenylacetate (cis-isomer), Solvent Residues | |
| Geranyl Acetate | Chemical Supplier D | 80 - 85 | GC | Neryl Acetate (cis-isomer, typically 1-2%), Geraniol, Acetic Acid |
| Research Grade | 99.78 | Not Specified | Neryl Acetate (cis-isomer), Geraniol, Acetic Acid | |
| Citronellyl Phenylacetate | Chemical Supplier E | 98.00 to 100.00 | Assay | Isomers, Citronellol, Phenylacetic Acid |
| Chemical Supplier F | > 95 (sum of alpha and beta) | Not Specified | Isomers, Citronellol, Phenylacetic Acid |
Experimental Protocols
The primary method for determining the purity of volatile and semi-volatile compounds like this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and confirmation of impurities.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assay
This protocol provides a general procedure for the quantitative analysis of this compound purity.
1. Objective: To determine the percentage purity of a this compound sample by quantifying the main peak area relative to the total peak area.
2. Materials and Reagents:
- This compound sample
- High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate, GC grade)
- Volumetric flasks and pipettes
- GC vials with septa
3. Instrumentation:
- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for fragrance analysis (e.g., DB-WAX, HP-INNOWAX, or equivalent polar column). A non-polar column like DB-5ms can also be used.
- Data acquisition and processing software.
4. Chromatographic Conditions (Example):
- Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes
- Ramp: 10 °C/min to 240 °C
- Hold at 240 °C for 10 minutes
- Injection Volume: 1 µL
- Split Ratio: 50:1 (can be adjusted based on sample concentration)
5. Sample Preparation:
- Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the substance and dissolving it in 10 mL of the chosen solvent in a volumetric flask.
- Further dilute the stock solution to a suitable concentration for GC analysis (e.g., 1 mg/mL).
- Transfer the final diluted sample to a GC vial for analysis.
6. Analysis Procedure:
- Inject the prepared sample into the GC system.
- Acquire the chromatogram for the total run time.
- Integrate all peaks in the chromatogram.
7. Data Analysis and Calculation:
- Calculate the percentage purity using the area percent method:
- % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
8. Identification of Impurities (GC-MS):
- For the identification of unknown peaks in the chromatogram, the same GC method can be employed with a Mass Spectrometer as the detector.
- The mass spectrum of each impurity can be compared with a spectral library (e.g., NIST) for identification.[2][3] Common impurities to look for include unreacted starting materials (geraniol, phenylacetic acid), the cis-isomer (neryl phenylacetate), and any other structurally related compounds.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purity analysis of commercially available this compound.
References
A Comparative Guide to the Synthesis of Geranyl Phenylacetate: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
Geranyl phenylacetate, an ester prized for its pleasant floral and fruity aroma, finds significant application in the fragrance, flavor, and pharmaceutical industries.[1][2] Its synthesis can be achieved through both traditional chemical methods and more contemporary enzymatic routes. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Key Performance Metrics
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Typical Yield | ~85%[3] | >90% (estimated based on similar esters)[4][5] |
| Reaction Temperature | Ambient to elevated temperatures[3] | Typically 30-60°C[6][7] |
| Catalyst | Strong acids (e.g., H₂SO₄) or coupling agents (e.g., CsF)[3] | Lipases (e.g., Candida antarctica lipase B)[6][7] |
| Solvent | Organic solvents (e.g., dichloromethane)[3] | Often solvent-free or in non-polar organic solvents[5] |
| Byproducts | Acidic or hazardous byproducts | Primarily water[8] |
| Environmental Impact | Higher, due to harsh reagents and potential for waste | Lower, considered a "green chemistry" approach[1] |
| Substrate Specificity | Lower | Higher (regio- and enantioselectivity) |
| Product Purity | May require extensive purification | Often results in higher purity products |
Chemical Synthesis of this compound
Conventional chemical synthesis of this compound typically involves the esterification of geraniol with a phenylacetic acid derivative.[2][3] This approach is well-established and can provide good yields, though it often necessitates the use of harsh reagents and purification steps.
Experimental Protocol: Chemical Synthesis
A representative chemical synthesis of this compound is the esterification of geraniol with phenylacetyl chloride.[3]
Materials:
-
Geraniol
-
Phenylacetyl chloride
-
Cesium fluoride (CsF)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a solution of geraniol (1.0 eq) in dichloromethane, add phenylacetyl chloride (1.2 eq) and cesium fluoride (1.5 eq).
-
Stir the reaction mixture at ambient temperature for 48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Under these conditions, a yield of approximately 85% can be expected.[3]
Enzymatic Synthesis of this compound
Enzymatic synthesis, a cornerstone of green chemistry, utilizes biocatalysts, typically lipases, to facilitate the esterification reaction under milder and more environmentally benign conditions.[1] This method offers high specificity, leading to purer products with fewer side reactions. While specific literature on the enzymatic synthesis of this compound is limited, extensive research on similar geranyl esters, such as geranyl acetate and geranyl butyrate, provides a strong basis for a highly effective protocol.[5][6][7]
Experimental Protocol: Enzymatic Synthesis (Representative)
This protocol is adapted from optimized procedures for the lipase-catalyzed synthesis of other geranyl esters.[5][7] The enzyme of choice is often an immobilized form of Candida antarctica lipase B (e.g., Novozym 435), known for its high efficiency and stability.[6][7]
Materials:
-
Geraniol
-
Phenylacetic acid
-
Immobilized Candida antarctica lipase B (CALB), such as Novozym 435
-
Solvent (optional, e.g., n-hexane or solvent-free)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a reaction vessel, combine geraniol and phenylacetic acid, typically in a 1:1 to 1:3 molar ratio.[5]
-
Add the immobilized lipase, with an enzyme loading of approximately 5-10% (w/w) of the total substrates.
-
If using a solvent, add it to the mixture. For a solvent-free system, proceed without.
-
If desired, add molecular sieves to remove the water produced during the reaction, which can drive the equilibrium towards the product.[8]
-
Incubate the mixture at a controlled temperature, generally between 40°C and 60°C, with constant agitation.[5][6]
-
Monitor the conversion of geraniol to this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction reaches the desired conversion (often >90% in a few hours), stop the reaction by filtering out the immobilized enzyme.[4][5]
-
The enzyme can be washed and reused for subsequent batches.
-
The resulting product is often of high purity, and further purification may not be necessary.
Visualizing the Synthesis Pathways
The following diagrams illustrate the conceptual workflows for both the chemical and enzymatic synthesis of this compound.
References
- 1. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 102-22-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Lipase-catalyzed synthesis of geranyl acetate in n-hexane with membrane-mediated water removal - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antifungal Efficacy of Geranyl Phenylacetate Derivatives Against Botrytis cinerea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of geranyl phenylacetate and related geranylated phenolic compounds against Botrytis cinerea, the causative agent of gray mold disease. The data presented is compiled from recent scientific studies to offer an objective overview of their potential as novel antifungal agents. This document details their efficacy in relation to structural modifications and compares their performance against a conventional fungicide.
Comparative Antifungal Activity
The in vitro antifungal efficacy of a series of geranylated phenols and their phenylacetate derivatives was evaluated against Botrytis cinerea. The percentage of mycelial growth inhibition was measured to determine the antifungal potency of these compounds. The results, summarized in the tables below, indicate a strong dependence of antifungal activity on the chemical structure of the compounds, including the nature and position of substituents on the aromatic ring and modifications of the geranyl chain.
Table 1: Antifungal Activity of Geranylated Phenols and their Phenylacetate Derivatives against Botrytis cinerea
| Compound Name | Concentration (mg/L) | Mycelial Growth Inhibition (%) | Reference |
| 2-Geranylhydroquinone | 250 | 86 | [1] |
| 2-Geranylhydroquinone diacetate | 250 | 76 | [1] |
| Geranylphloroglucinol | 250 | 81 | [1] |
| Geranylphloroglucinol triacetate | 250 | 72 | [1] |
| 2-Geranyl-3-methoxy-p-hydroquinone | 250 | ~95 | [2] |
| 4-Geranyl-3-methoxyphenol | 250 | ~60 | [2] |
| 2-Geranyl-5-methoxy-p-hydroquinone | 250 | ~90 | [2] |
| 2,4,6-Trimethoxy-geranylphenol | 250 | ~98 | [3] |
| Acetylated 2,4,6-Trimethoxy-geranylphenol | 250 | ~60 | [3] |
Table 2: Comparison with Commercial Fungicide
| Compound | Concentration (mg/L) | Mycelial Growth Inhibition (%) | Reference |
| Geranylated Phenol Derivatives (various) | 150 - 250 | 56 - 86 | [1] |
| Captan | 250 | Almost complete inhibition | [3] |
| 2-Geranylhydroquinone | 150 | > Captan at same concentration | [1] |
| Geranylphloroglucinol | 150 | > Captan at same concentration | [1] |
Experimental Protocols
The data presented in this guide were primarily obtained through in vitro agar-radial diffusion assays. The following is a generalized protocol based on the methodologies described in the cited literature.[1][2][3]
In Vitro Antifungal Activity Assay (Agar-Radial Diffusion Method)
-
Medium Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.
-
Compound Preparation: The test compounds (geranylated phenols, their phenylacetate derivatives, and control fungicides) are dissolved in a suitable solvent (e.g., ethanol) to create stock solutions.
-
Plate Preparation: The stock solutions are incorporated into the molten PDA at desired final concentrations (e.g., 50, 100, 150, 250 mg/L). The final concentration of the solvent is kept constant (e.g., 1% v/v) in all plates, including the negative control.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from a fresh culture of B. cinerea is placed at the center of each PDA plate.
-
Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 22-25 °C) for a specific period (e.g., 48-72 hours).
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treated plate.
-
Controls: A negative control (PDA with solvent only) and a positive control (PDA with a known commercial fungicide like Captan) are included in each experiment.
In Vitro Antifungal Assay Workflow
Proposed Mechanism of Action
While the precise signaling pathways affected by this compound derivatives in B. cinerea are still under investigation, a plausible mechanism of action for some geranylated phenols involves the inhibition of key metabolic enzymes. Molecular docking studies have suggested that these compounds may bind to and inhibit succinate dehydrogenase (SDH), a critical enzyme complex in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[4][5]
Inhibition of SDH would disrupt cellular respiration, leading to a decrease in ATP production and an accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.
Proposed Mechanism via SDH Inhibition
Discussion
The presented data indicate that geranylated phenols and their phenylacetate derivatives exhibit significant antifungal activity against Botrytis cinerea. The structure-activity relationship is a key factor, with the number and position of methoxy groups on the phenol ring influencing efficacy.[3][6] Interestingly, acetylation of the hydroxyl group to form a phenylacetate can either increase or decrease activity depending on the specific parent compound, suggesting a complex interaction with the fungal target.[3][7]
Notably, some geranylated phenols, such as 2-geranylhydroquinone and geranylphloroglucinol, demonstrated higher inhibitory activity than the commercial fungicide Captan at the same concentration.[1] This highlights their potential as lead compounds for the development of new and effective fungicides.
The proposed mechanism of action through the inhibition of succinate dehydrogenase provides a strong rationale for the observed antifungal effects.[4][5] This mode of action is a validated target for several existing fungicides, lending credibility to the potential of geranylated phenols as a new class of SDH inhibitors.
Further research is warranted to elucidate the specific signaling pathways modulated by these compounds and to evaluate their in vivo efficacy and safety profiles. The development of structure-activity relationships will be crucial in optimizing the antifungal potency and drug-like properties of this promising class of compounds.
References
- 1. Synthesis of Linear Geranylphenols and Their Effect on Mycelial Growth of Plant Pathogen Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Hydrated Geranylphenols and in Vitro Antifungal Activity against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Fungicidal Activity of Hydrated Geranylated Phenols against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Fungicidal Activity of Hydrated Geranylated Phenols against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Geranyl Phenylacetate: A Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment necessitates rigorous adherence to chemical waste management protocols. This guide provides essential safety and logistical information for the proper disposal of geranyl phenylacetate, tailored for researchers, scientists, and drug development professionals.
This compound, while not classified as a hazardous substance by some regulations, requires careful handling and disposal to mitigate potential environmental risks.[1][2] Adherence to the following procedures will ensure the safety of laboratory personnel and compliance with environmental regulations.
Summary of this compound Properties
For quick reference, the following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 102-22-7[1] |
| Molecular Formula | C₁₈H₂₄O₂[1] |
| Molecular Weight | 272.38 g/mol [1] |
| Boiling Point | 278 °C[1] |
| Flash Point | > 100 °C (> 212 °F)[3] |
| Specific Gravity | 0.971 - 0.978 @ 25°C[3] |
| Refractive Index | 1.509 - 1.511 @ 20°C[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
2. Waste Identification and Segregation:
-
Treat all this compound waste as potentially hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep liquid and solid waste separate.[4]
3. Containerization:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[5][6]
-
Ensure the container has a secure, leak-proof closure.[5]
-
The container must be in good condition, free from damage or leaks.[5]
-
Do not overfill the waste container.[4]
4. Labeling:
-
Properly label the waste container with the full chemical name: "this compound".
-
Include the date of waste accumulation.[6]
-
Indicate any other components mixed with the this compound.
5. Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[7]
-
The storage area should be well-ventilated.[5]
-
Store waste away from heat sources, direct sunlight, and incompatible chemicals.[6]
6. Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[7]
-
Do not dispose of this compound down the drain or in regular trash.[5] The product should not be allowed to enter drains.[1]
7. Emergency Procedures:
-
Spills: In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed, labeled hazardous waste container.[8] Spilled chemicals and the materials used to clean them up should be disposed of as hazardous waste.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Rinse the mouth with water and do not induce vomiting.[1] Seek medical attention if necessary.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive guide ensures that the disposal of this compound is conducted in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific waste management policies and the most current Safety Data Sheet (SDS) for the chemical.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. geranyl phenyl acetate, 71648-43-6 [thegoodscentscompany.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling Geranyl phenylacetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Geranyl phenylacetate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 102-22-7[1] |
| Molecular Formula | C18H24O2[1] |
| Molecular Weight | 272.38 g/mol [1] |
| Appearance | Clear, pale yellow to yellow liquid[2] |
| Boiling Point | 277 - 279 °C[2] |
| Flash Point | > 100.00 °C (> 212.00 °F)[3] |
| Purity | 98 - 100%[2] |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, adherence to good industrial hygiene and safety practices is essential.[1] The following PPE is recommended to minimize exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety goggles or face shield | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][4] |
| Skin Protection | Chemical-resistant gloves | Inspect gloves prior to use and use proper glove removal technique.[1] |
| Impervious clothing/Lab coat | Choose body protection according to the amount and concentration of the substance at the workplace.[4] | |
| Respiratory Protection | Not generally required | For nuisance exposures, a respirator with OV/AG (US) or ABEK (EU EN 14387) cartridges may be used.[1] |
Operational Plan for Safe Handling
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry and well-ventilated place.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
2. Handling and Use:
-
Work in a well-ventilated area.
-
Avoid breathing vapors or mist.[1]
-
Avoid contact with skin and eyes.[6]
3. Experimental Workflow:
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. geranyl phenyl acetate, 71648-43-6 [thegoodscentscompany.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
